Adamantane, 1-thiocyanatomethyl-
Description
BenchChem offers high-quality Adamantane, 1-thiocyanatomethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane, 1-thiocyanatomethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-adamantylmethyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDYBLPYRKRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Adamantane, 1-thiocyanatomethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for Adamantane, 1-thiocyanatomethyl-, a molecule of interest for various applications due to the unique physicochemical properties of the adamantane cage. This document provides detailed experimental protocols, quantitative data for key reaction steps, and a visual representation of the synthetic route to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Strategy
The most direct and plausible synthetic route to Adamantane, 1-thiocyanatomethyl- involves a two-step process commencing from the commercially available Adamantane-1-methanol. The synthesis pathway is as follows:
-
Halogenation of Adamantane-1-methanol: The primary alcohol is first converted to a more reactive alkyl halide, specifically 1-(bromomethyl)adamantane. This is a crucial step to facilitate the subsequent nucleophilic substitution.
-
Nucleophilic Substitution with Thiocyanate: The resulting 1-(bromomethyl)adamantane is then reacted with a thiocyanate salt, such as potassium thiocyanate, to yield the target molecule, Adamantane, 1-thiocyanatomethyl-.
This strategy is advantageous due to the availability of the starting material and the generally high yields reported for analogous reactions.
Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)adamantane
This protocol is adapted from a published procedure for the synthesis of 1-(bromomethyl)adamantane from 1-adamantylmethanol[1].
Materials:
-
1-Adamantylmethanol
-
Zinc Bromide (ZnBr₂)
-
Azeotropic hydrobromic acid (48%)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux. The progress of the reaction should be monitored by Gas Chromatography (GC) until the starting alcohol is completely consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.
-
The combined organic layers are washed successively with a 10% sodium bicarbonate solution and brine.
-
The organic phase is then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the product, 1-(bromomethyl)adamantane, as pale yellow soft plates[1].
Step 2: Synthesis of Adamantane, 1-thiocyanatomethyl-
This protocol is based on the general principles of nucleophilic substitution of alkyl halides with thiocyanate salts. The reaction of adamantyl halides with potassium thiocyanate has been previously described[2].
Materials:
-
1-(Bromomethyl)adamantane
-
Potassium thiocyanate (KSCN)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, 1-(bromomethyl)adamantane is dissolved in anhydrous dimethylformamide.
-
Potassium thiocyanate is added to the solution (a slight molar excess, e.g., 1.1 to 1.5 equivalents, is recommended).
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., to 40-60 °C) may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, the mixture is poured into a separatory funnel containing deionized water and diethyl ether.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with deionized water and then with brine to remove residual DMF and salts.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude Adamantane, 1-thiocyanatomethyl-.
-
The crude product can be further purified by column chromatography on silica gel if required.
Data Presentation
The following table summarizes quantitative data for the key transformations in the synthesis of Adamantane, 1-thiocyanatomethyl- and related compounds.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Halogenation | 1-Adamantylmethanol | ZnBr₂, HBr (aq) | - | Reflux | Not specified | 83% | [1] |
| Bromination | Adamantane | 1,3-dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 °C | 30 h | 91% | [3] |
| Thiocyanation | Alkyl Halides | KSCN | Water (with PTC) | Mild | - | High | [4] |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of Adamantane, 1-thiocyanatomethyl-.
Caption: Two-step synthesis of Adamantane, 1-thiocyanatomethyl-.
References
- 1. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 1-(thiocyanatomethyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(thiocyanatomethyl)adamantane, a molecule of interest in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage provides a unique scaffold for the design of novel compounds with potential therapeutic applications. This document summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for 1-(thiocyanatomethyl)adamantane, the following tables provide predicted chemical shifts and data for the closely related 1-isothiocyanatoadamantane for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-(thiocyanatomethyl)adamantane | Predicted | |||
| ~2.9 - 3.1 | s | 2H | -CH₂-SCN | |
| ~1.5 - 2.1 | m | 15H | Adamantane protons | |
| 1-Isothiocyanatoadamantane [1] | 2.01-1.46 | m | 15H | Adamantane protons |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-(thiocyanatomethyl)adamantane | Predicted | |
| ~110-115 | -SCN | |
| ~40-45 | -CH₂-SCN | |
| ~28-42 | Adamantane carbons | |
| 1-Isothiocyanatoadamantane [1] | 129.45 | -NCS |
| 58.54 | Quaternary C in Ad | |
| 43.83 | 3C, Ad | |
| 35.61 | 3C, Ad | |
| 29.29 | 3C, Ad |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key feature in the IR spectrum of 1-(thiocyanatomethyl)adamantane is the characteristic stretching vibration of the thiocyanate (-SCN) group.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2150 | Strong | C≡N stretch (thiocyanate) |
| ~2850-2950 | Strong | C-H stretch (adamantane) |
| ~1450 | Medium | C-H bend (adamantane) |
| ~720 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(thiocyanatomethyl)adamantane is expected to be dominated by the stable adamantyl cation.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 207 | Low | [M]⁺ (Molecular Ion)[2] |
| 135 | 100 | [C₁₀H₁₅]⁺ (Adamantyl cation)[2] |
Experimental Protocols
The following section outlines a plausible synthetic route for 1-(thiocyanatomethyl)adamantane and the general procedures for its spectroscopic analysis.
Synthesis of 1-(thiocyanatomethyl)adamantane
A common method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with a thiocyanate salt.
Reaction Scheme:
1-Adamantylmethanol → 1-(Bromomethyl)adamantane + KSCN → 1-(thiocyanatomethyl)adamantane
Materials:
-
1-(Bromomethyl)adamantane
-
Potassium thiocyanate (KSCN)
-
Acetone or Dimethylformamide (DMF)
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1-(bromomethyl)adamantane (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(thiocyanatomethyl)adamantane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Electron ionization (EI) at 70 eV is a common method for generating fragments.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of 1-(thiocyanatomethyl)adamantane.
Caption: Synthetic and analytical workflow for 1-(thiocyanatomethyl)adamantane.
Caption: Key properties and spectroscopic signatures of the target compound.
References
The Adamantane Thiocyanate Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantane cage, a rigid and lipophilic hydrocarbon, has long been a privileged scaffold in medicinal chemistry, valued for its ability to enhance the pharmacokinetic properties of therapeutic agents.[1][2] The incorporation of a thiocyanate or isothiocyanate functional group onto this unique framework has given rise to a class of compounds with significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of adamantane thiocyanate derivatives. It details their historical evolution, outlines key synthetic methodologies, and presents a wealth of quantitative data on their biological activity. A significant focus is placed on their mechanism of action as rescuers of mutant p53, a pivotal target in cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Discovery and History
The story of adamantane thiocyanate derivatives begins with the discovery of adamantane itself. First identified in petroleum in 1933, its unique diamondoid structure was not synthesized until 1941.[1] The exploration of adamantane's derivatization began in earnest following more practical synthetic routes developed in the late 1950s.
While early work in the 1960s by Stetter and Wulff described various 1-substituted adamantane derivatives, the specific synthesis of adamantane isothiocyanates for biological evaluation gained more traction later. For instance, a 1975 study by Kreutzberger and Schröder explored N-(1-Adamantyl)-urea derivatives with virustatic activity, hinting at the growing interest in adamantane-based pharmacophores.[3] Over the decades, the synthesis of adamantane isothiocyanates has evolved from classical methods, often requiring harsh reagents, to more facile and efficient modern techniques.[4]
Synthesis of Adamantane Thiocyanate Derivatives
The synthesis of adamantane thiocyanates can be broadly categorized into traditional and modern methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Traditional Synthetic Routes
Early methods for the synthesis of 1-adamantyl isothiocyanate involved the reaction of 1-aminoadamantane with reagents like carbon disulfide in the presence of a base, or the use of thiophosgene. Another classical approach involves the reaction of an adamantyl halide with a thiocyanate salt.[5]
Modern Facile Synthesis
More recent methodologies offer improved yields and milder reaction conditions. A notable example is the reaction of adamantyl amines with phenyl isothiocyanate, which proceeds via a functional group metathesis.[6] Another efficient method involves the reaction of adamantyl amines with carbon disulfide and di-tert-butyl dicarbonate.[7]
Summary of Synthetic Methods
| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| From Amine | 1-Adamantylamine | Phenyl isothiocyanate | Toluene, 110°C, 3h | 80 | [8] |
| From Amine | Adamantyl amine | 1. CS₂, Et₃N2. Boc₂O, DMAP | 1. Ethanol, RT, 30 min2. 0°C to RT, 1h | 80-92 | [1] |
| From Halide | Adamantyl bromide | KSCN | DMF | Varies | [9] |
| From Amine | 1-Adamantylamine | Thiophosgene, CaCO₃ | Varies | Varies | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Isothiocyanatoadamantane from 1-Adamantylamine and Phenyl Isothiocyanate [8]
-
Dissolve 10.57 g (0.07 mol) of adamantan-1-amine in 150 mL of toluene.
-
Add 7.84 g (0.058 mol) of phenyl isothiocyanate to the solution.
-
Heat the reaction mixture at 110°C for 3 hours.
-
After the reaction is complete, distill off the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to yield 1-isothiocyanatoadamantane.
-
Expected yield: ~11.0 g (80%); Melting point: 167-169°C.
Protocol 2: Two-Step Synthesis of Adamantyl Isothiocyanates from Adamantyl Amines [1]
-
To a mixture of the corresponding adamantyl amine (4-8 mmol) in 6-12 mL of ethanol, add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0°C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g).
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent by distillation.
-
Purify the residue by crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds).
Biological Activity and Therapeutic Potential
The primary therapeutic potential of adamantane thiocyanate derivatives lies in their anti-cancer activity. These compounds have been shown to be particularly effective against cancer cells harboring mutant p53.
Anti-Cancer Activity
Adamantyl isothiocyanates have demonstrated dose-dependent inhibition of proliferation in various cancer cell lines. The length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group has been identified as a crucial determinant of their inhibitory potency.[1]
Quantitative Biological Data
| Compound | Cell Line | p53 Status | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Ad-ITC 3 | MDA-MB-231 | R280K | 24-48 | 24 | [1] |
| Ad-ITC 5 | MDA-MB-231 | R280K | 24-48 | 24 | [1] |
| Ad-ITC 6 | MDA-MB-231 | R280K | 12-24 | 24 | [1] |
| Ad-ITC 3 | MDA-MB-468 | R273H | >48 | 24 | [1] |
| Ad-ITC 5 | MDA-MB-468 | R273H | 24-48 | 24 | [1] |
| Ad-ITC 6 | MDA-MB-468 | R273H | 12-24 | 24 | [1] |
| Ad-ISeC 14 | MDA-MB-231 | R280K | 6-12 | 24 | [1] |
| Ad-ISeC 14 | MDA-MB-468 | R273H | 6-12 | 24 | [1] |
Ad-ITC 3: 1-(isothiocyanatomethyl)adamantane; Ad-ITC 5: 1-(2-isothiocyanatoethyl)adamantane; Ad-ITC 6: 1-(3-isothiocyanatopropyl)adamantane; Ad-ISeC 14: 1-isoselenocyanato-2-(adamantan-1-yl)ethane.
Mechanism of Action: Rescuing Mutant p53
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its normal function and, in some cases, a gain of oncogenic functions. Adamantyl isothiocyanates have been shown to act as "mutant p53 rescuing agents," restoring the wild-type conformation and function to certain p53 mutants.[1]
This reactivation of mutant p53 leads to the upregulation of canonical wild-type p53 target genes, such as p21 and NOXA, which are involved in cell cycle arrest and apoptosis, respectively. Furthermore, treatment with adamantyl isothiocyanates has been shown to lead to the phosphorylation of Ataxia-Telangiectasia Mutated (ATM), a key protein kinase that signals DNA damage and activates downstream cellular responses.[1] This cascade of events ultimately results in the induction of apoptosis in cancer cells.[1]
Caption: Signaling pathway of adamantane thiocyanates in rescuing mutant p53 function.
Experimental Protocols for Biological Assays
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane thiocyanate derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the adamantane thiocyanate derivatives at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for p53 Pathway Proteins
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Pharmacokinetics and Drug Development Considerations
The adamantane moiety is known to improve the pharmacokinetic profile of drugs by increasing their lipophilicity and metabolic stability.[1] This is attributed to the rigid, cage-like structure of adamantane, which can shield the rest of the molecule from metabolic enzymes.[10]
ADME Properties
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for adamantane thiocyanate derivatives are not extensively published, the general properties of adamantane-containing drugs suggest a favorable profile. For example, amantadine and rimantadine, both adamantane derivatives, exhibit long elimination half-lives in humans (24-60 hours).[1] The adamantyl group is relatively inert to metabolic transformation.[1]
Pharmacokinetic Parameters (General for Adamantane Derivatives)
| Parameter | Observation | Implication for Drug Development | Reference |
| Lipophilicity | High | Enhanced membrane permeability and absorption | [1] |
| Metabolic Stability | High | Increased half-life and reduced clearance | [1] |
| Volume of Distribution | Large | Wide distribution in tissues | [1] |
| Protein Binding | Variable | Can influence free drug concentration | [1] |
Experimental and Logical Workflow
The discovery and development of adamantane thiocyanate derivatives as potential therapeutic agents follow a logical workflow from chemical synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and biological evaluation of adamantane thiocyanate derivatives.
Conclusion
Adamantane thiocyanate derivatives represent a promising class of compounds with significant potential for the development of novel anti-cancer therapeutics. Their unique mechanism of action, involving the rescue of mutant p53 function, addresses a critical challenge in oncology. The favorable pharmacokinetic properties imparted by the adamantane scaffold further enhance their drug-like characteristics. This technical guide has provided a comprehensive overview of their discovery, synthesis, and biological activity, offering a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, optimization of ADME properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this intriguing class of molecules.
References
- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of virostatically acting N[adamantyl-(1)]-carbonic acid amides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-ADAMANTYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Theoretical Underpinnings of 1-(Thiocyanatomethyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Thiocyanatomethyl)adamantane is a unique molecule that merges the bulky, lipophilic adamantane cage with the versatile thiocyanate functional group. This combination suggests potential applications in medicinal chemistry and materials science, leveraging the pharmacokinetic advantages of the adamantane scaffold with the reactivity of the thiocyanate moiety. This technical whitepaper provides a detailed overview of the theoretical studies concerning 1-(thiocyanatomethyl)adamantane and its close analogs. It delves into its synthesis, molecular properties, and offers detailed experimental protocols. By amalgamating data from computational studies on adamantane derivatives and the theoretical analysis of the thiocyanate group, this guide aims to provide a foundational understanding for researchers and professionals in drug development.
Introduction
Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its high lipophilicity and metabolic stability can enhance the pharmacokinetic profiles of drug candidates. When functionalized, the adamantane moiety can serve as a robust anchor for various pharmacophores. The thiocyanate group (-SCN), on the other hand, is a versatile functional group known for its diverse reactivity and as a precursor to isothiocyanates, which exhibit a wide range of biological activities, including anticancer properties.
The amalgamation of these two moieties in 1-(thiocyanatomethyl)adamantane presents a molecule of considerable interest. While dedicated theoretical studies on this specific compound are not extensively available, a comprehensive understanding can be constructed by examining computational and experimental data from closely related adamantane derivatives and the fundamental principles governing the thiocyanate group. This whitepaper synthesizes this information to provide a thorough theoretical and practical guide.
Synthesis and Experimental Protocols
The synthesis of adamantane derivatives containing a thiocyanate or isothiocyanate group typically involves nucleophilic substitution reactions or the reaction of an amine with a thiocarbonyl source.
General Synthesis of Adamantyl Isothiocyanates
A common route to adamantyl isothiocyanates involves a two-step reaction from the corresponding adamantyl amine. The amine is first reacted with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to yield the isothiocyanate.
Detailed Experimental Protocol for a Representative Adamantyl Isothiocyanate
The following protocol is adapted from the synthesis of 1-isothiocyanatoadamantane:
-
To a solution of 1-aminoadamantane (1.0 equivalent) in ethanol, add triethylamine (1.2 equivalents) and carbon disulfide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Allow the reaction to stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from ethanol or by column chromatography on silica gel.
Theoretical and Computational Insights
Due to the lack of direct computational studies on 1-(thiocyanatomethyl)adamantane, this section will infer its properties from density functional theory (DFT) studies on related adamantane derivatives and the known characteristics of the thiocyanate group.
Molecular Structure and Geometry
The adamantane cage is a highly symmetric and rigid structure. DFT calculations on various adamantane derivatives consistently show that the C-C bond lengths within the cage are approximately 1.53-1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. The introduction of the -CH₂SCN group at the 1-position is not expected to significantly distort the adamantane cage.
The thiocyanate group is linear, with the R-S-C≡N linkage. In organic thiocyanates, the C-S bond length is typically around 1.76 pm, and the C≡N triple bond is about 1.16 pm. The C-S-C bond angle is generally around 100°.
Table 1: Predicted Geometrical Parameters for 1-(Thiocyanatomethyl)adamantane
| Parameter | Predicted Value |
| Adamantane C-C Bond Length | ~ 1.54 Å |
| Adamantane C-H Bond Length | ~ 1.10 Å |
| C(adamantyl)-CH₂ Bond Length | ~ 1.53 Å |
| CH₂-S Bond Length | ~ 1.82 Å |
| S-C(N) Bond Length | ~ 1.76 Å |
| C≡N Bond Length | ~ 1.16 Å |
| C(adamantyl)-C-S Bond Angle | ~ 109.5° |
| C-S-C Bond Angle | ~ 100° |
| S-C≡N Bond Angle | ~ 180° |
Vibrational Analysis (IR and Raman Spectroscopy)
The vibrational spectrum of 1-(thiocyanatomethyl)adamantane can be predicted by considering the characteristic vibrations of the adamantane cage and the thiocyanate group.
-
Adamantane Vibrations: The adamantane moiety will exhibit a complex series of C-H stretching vibrations in the 2850-3000 cm⁻¹ region and various C-C stretching and bending modes at lower frequencies.
-
Thiocyanate Vibrations: The thiocyanate group has several characteristic vibrational modes. The most prominent is the strong C≡N stretching vibration, which typically appears in the infrared spectrum between 2130 and 2160 cm⁻¹. The C-S stretching vibration is weaker and appears in the 650-750 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Adamantane | C-H stretch | 2850 - 3000 |
| Adamantane | C-C stretch/bend | < 1500 |
| Thiocyanate | C≡N stretch | 2130 - 2160 |
| Thiocyanate | C-S stretch | 650 - 750 |
Electronic Properties
The electronic properties of 1-(thiocyanatomethyl)adamantane are influenced by the electron-donating adamantyl group and the electron-withdrawing thiocyanate group.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the adamantane cage and the sulfur atom of the thiocyanate group, reflecting their electron-rich nature. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the π* orbital of the C≡N triple bond of the thiocyanate group, indicating its electrophilic character. The HOMO-LUMO gap will determine the molecule's kinetic stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP surface would likely show a region of negative electrostatic potential around the nitrogen atom of the thiocyanate group, indicating its susceptibility to electrophilic attack. The adamantane cage would exhibit a largely non-polar surface, contributing to the molecule's lipophilicity.
Mandatory Visualizations
Synthesis Pathway
Caption: Synthesis pathway for a representative adamantyl isothiocyanate.
Conclusion
While direct theoretical investigations on 1-(thiocyanatomethyl)adamantane are sparse, a robust theoretical framework can be constructed by leveraging computational data from analogous adamantane derivatives and the well-established properties of the thiocyanate functional group. This whitepaper provides a comprehensive overview of its likely structural, vibrational, and electronic characteristics, alongside practical synthetic protocols. The unique combination of the bulky, lipophilic adamantane core and the reactive thiocyanate moiety makes 1-(thiocyanatomethyl)adamantane a promising candidate for further exploration in drug discovery and materials science. The theoretical insights presented herein offer a valuable starting point for future experimental and computational research on this intriguing molecule.
An In-depth Technical Guide on the Potential Biological Activities of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
The unique tricyclic cage-like structure of adamantane has captured the attention of medicinal chemists for decades. Its inherent lipophilicity, rigidity, and synthetic accessibility have made it a valuable scaffold in drug design, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by adamantane-containing compounds, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.
Antiviral Activity
Adamantane derivatives were among the first antiviral drugs developed and continue to be a source of inspiration for new antiviral agents. Their primary mechanism of action against influenza A virus involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.
Quantitative Data: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Activity (IC₅₀/EC₅₀) | Reference Assay |
| Amantadine | Influenza A (subtypes H1N1, H3N2, HSW1N1) | 0.2 - 0.4 µg/mL (IC₅₀) | Plaque Reduction Assay |
| Rimantadine | Influenza A (subtypes H1N1, H3N2, HSW1N1) | 0.2 - 0.4 µg/mL (IC₅₀) | Plaque Reduction Assay |
| (R)-10 (enol ester derivative) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | 7.7 µM (IC₅₀) | Plaque Reduction Assay |
| (4R,6S)-9a (bromo-derivative) | Influenza A/California/7/2009(H1N1)pdm09 (rimantadine-resistant) | 11.3 µM (IC₅₀) | Plaque Reduction Assay |
| 3F4 (aminoadamantane derivative) | SARS-CoV-2 | 0.32 µM (IC₅₀) | In vitro antiviral assay |
| 3F5 (aminoadamantane derivative) | SARS-CoV-2 | 0.44 µM (IC₅₀) | In vitro antiviral assay |
| N-(adamantan-1-yl)isonicotinamide | Vaccinia virus | SI = 115 | In vitro antiviral assay |
| Adamantane Derivative 2 | Vaccinia virus | 0.133 µM (IC₅₀) | In vitro antiviral assay |
| Adamantane Derivative 4 | Vaccinia virus | < 0.515 µM (IC₅₀) | In vitro antiviral assay |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Adamantane compound to be tested
-
Avicel or Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and add an overlay medium (containing Avicel or low-melting-point agarose) with varying concentrations of the adamantane compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Signaling Pathway: Influenza A M2 Proton Channel Blockade
The antiviral activity of amantadine and its derivatives against influenza A is primarily mediated by blocking the M2 proton channel. This channel is essential for the uncoating of the virus within the host cell's endosome.
Caption: Influenza A M2 proton channel blockade by adamantane compounds.
Neuroprotective and Anti-Parkinsonian Activity
Adamantane derivatives, most notably memantine and amantadine, have significant effects on the central nervous system and are used in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their mechanisms involve the modulation of glutamatergic and dopaminergic systems.
Quantitative Data: Neurological Activity of Adamantane Derivatives
| Compound | Target | Activity (Kᵢ/IC₅₀) | Reference Assay |
| Memantine | NMDA Receptor | ~1 µM (Kᵢ for ³H(+)-MK-801 binding) | Radioligand Binding Assay |
| Memantine | Extrasynaptic NMDA Receptors | ~22 nM (IC₅₀) | Electrophysiology |
| Amantadine | NMDA Receptor (PCP binding site) | 10 µM (Kᵢ) | Radioligand Binding Assay |
| Amantadine | NMDA Receptor | ~35 µM (IC₅₀) | Electrophysiology |
Experimental Protocol: NMDA Receptor Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Memantine or Amantadine (test compound)
-
Tris-HCl buffer
-
Glutamate and Glycine (co-agonists)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, glycine, and varying concentrations of the adamantane test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway: Memantine's Modulation of NMDA Receptor Activity
Memantine acts as an uncompetitive, low-affinity antagonist of the NMDA receptor. Under conditions of excessive glutamate release, as hypothesized in Alzheimer's disease, memantine blocks the channel, preventing excitotoxic calcium influx.
Caption: Memantine's neuroprotective mechanism via NMDA receptor blockade.
Signaling Pathway: Amantadine's Dual Action in Parkinson's Disease
Amantadine's efficacy in Parkinson's disease is attributed to a dual mechanism: increasing dopamine release and non-competitively antagonizing NMDA receptors.
Caption: Dual mechanism of amantadine in Parkinson's disease.
Anti-diabetic Activity
Certain adamantane derivatives, namely vildagliptin and saxagliptin, are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs enhance the action of incretins, leading to improved glycemic control.
Quantitative Data: DPP-4 Inhibition by Adamantane Derivatives
| Compound | Target | Activity (IC₅₀) | Reference Assay |
| Vildagliptin | DPP-4 | 62 nM | Enzymatic Assay |
| Saxagliptin | DPP-4 | 50 nM | Enzymatic Assay |
Experimental Protocol: DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Vildagliptin or Saxagliptin (test compound)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-4 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence is proportional to the amount of cleaved substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value is the concentration that causes 50% inhibition of the DPP-4 activity.
Signaling Pathway: DPP-4 Inhibition for Glycemic Control
Vildagliptin and saxagliptin inhibit DPP-4, leading to increased levels of active GLP-1. GLP-1 then stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.
Anti-Cancer Activity
A growing body of research highlights the potential of adamantane derivatives as anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often through the modulation of key signaling pathways.
Quantitative Data: Anti-Cancer Activity of Adamantane Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference Assay |
| Adaphostin | Human ovarian cancer (IGROV-1) | 0.21 ± 0.06 µM | MTT Assay |
| 2,2-bis(4-aminophenyl)adamantane | Colon cancer (KM-12) | 0.01 µM | MTT Assay |
| 2,2-bis(4-aminophenyl)adamantane | CNS cancer (SF-295) | 0.059 µM | MTT Assay |
| 2,2-bis(4-aminophenyl)adamantane | Breast cancer (NCI/ADR-RES) | 0.079 µM | MTT Assay |
| Adamantane-isothiourea derivative 5 | Hepatocellular carcinoma (Hep-G2) | 7.70 µM | MTT Assay |
| Adamantane-isothiourea derivative 6 | Hepatocellular carcinoma (Hep-G2) | 3.86 µM | MTT Assay |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Adamantane compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway: TLR4/MyD88/NF-κB Inhibition in Cancer
Some adamantane derivatives exert their anti-cancer and anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is implicated in inflammation-driven cancers.
Caption: Inhibition of the TLR4 signaling pathway by adamantane derivatives.
Antimicrobial Activity
The adamantane scaffold has been incorporated into various molecules to generate compounds with significant antibacterial and antifungal properties.
Quantitative Data: Antimicrobial Activity of Adamantane Derivatives
| Compound | Microorganism | Activity (MIC) |
| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 µg/mL |
| Derivative 5 | C. albicans ATCC 10231 | 62.5 µg/mL |
| Adamantane-isothiourea 1 | S. aureus ATCC 6571 | 15.6 µg/mL |
| Adamantane-isothiourea 1 | B. subtilis ATCC 5256 | 7.8 µg/mL |
| Adamantane-isothiourea 2 | E. coli ATCC 8726 | 31.2 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton broth or agar
-
Adamantane compound to be tested
-
96-well microtiter plate or petri dishes
-
Spectrophotometer or microplate reader
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare serial twofold dilutions of the adamantane compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Adamantane derivatives have also demonstrated promising anti-inflammatory properties in various preclinical models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Adamantane compound to be tested
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into control and treatment groups.
-
Compound Administration: Administer the adamantane compound (or vehicle for the control group) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The adamantane scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide underscore the significant potential of adamantane compounds in antiviral, neuroprotective, anti-diabetic, anti-cancer, antimicrobial, and anti-inflammatory applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved adamantane-based drugs to address unmet medical needs.
The Adamantane Scaffold: A Launchpad for Thiocyanate Reactivity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage structure, has proven to be a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). When functionalized with a thiocyanate (-SCN) or isothiocyanate (-NCS) group, the adamantane scaffold gives rise to a class of compounds with unique reactivity and promising therapeutic potential, particularly in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of thiocyanate-functionalized adamantanes, with a focus on their role as anticancer agents.
Synthesis of Adamantyl (Iso)thiocyanates
The preparation of adamantyl isothiocyanates is the gateway to a diverse range of derivatives. Several synthetic strategies have been developed, primarily starting from adamantyl amines or halides.
From Adamantyl Amines
A common and versatile method involves the reaction of adamantyl amines with a thiocarbonyl transfer reagent.
General Experimental Protocol: Reaction with Phenyl Isothiocyanate [1][2]
A solution of the corresponding adamantyl amine (1.0 eq.) in p-xylene is treated with phenyl isothiocyanate (1.0-2.0 eq.). The reaction mixture is heated to reflux for 3 hours. After cooling, concentrated hydrochloric acid is added, and the mixture is stirred for an additional hour. The resulting precipitate (anilinium chloride) is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude adamantyl isothiocyanate is purified by crystallization or column chromatography. This method proceeds via a functional group metathesis mechanism.[2][3]
General Experimental Protocol: Reaction with Carbon Disulfide [4]
To a solution of the adamantyl amine (1.0 eq.) in ethanol, triethylamine (1.0 eq.) and carbon disulfide (1.0-2.0 eq.) are added. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The mixture is stirred for 1 hour at room temperature. The solvent is removed in vacuo, and the residue is purified by crystallization or column chromatography to yield the adamantyl isothiocyanate.
From Adamantyl Halides
Alternatively, adamantyl isothiocyanates can be synthesized via nucleophilic substitution of adamantyl halides with a thiocyanate salt.
General Experimental Protocol: Reaction of Adamantyl Acetic Acid Chloride with Sodium Thiocyanate [4]
Adamantyl acetic acid chloride is treated with sodium thiocyanate in a suitable solvent to yield the corresponding adamantyl acetyl isothiocyanate.
Table 1: Synthesis of Selected Adamantyl Isothiocyanates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Aminoadamantane | Phenyl isothiocyanate, p-xylene, reflux, 3h | 1-Adamantyl isothiocyanate | 47 | [3] |
| 1-Aminoadamantane | CS₂, Et₃N, EtOH, RT; then Boc₂O, DMAP, 0°C to RT | 1-Adamantyl isothiocyanate | Not specified | [4] |
| Adamantyl acetic acid chloride | NaSCN | Adamantyl acetyl isothiocyanate | Not specified | [4] |
| 1-Amino-3,5-dimethyladamantane | Phenyl isothiocyanate, DMF, RT, overnight | 1-Isothiocyanato-3,5-dimethyladamantane | 12 | [1] |
Synthesis Workflow
Caption: Synthetic routes to adamantyl isothiocyanates.
Reactivity of the Adamantyl Isothiocyanate Group
The isothiocyanate group is a versatile functional handle that undergoes a variety of chemical transformations. The bulky adamantyl group can influence the reactivity and selectivity of these reactions.
Nucleophilic Addition
The most common reaction of isothiocyanates is nucleophilic addition to the electrophilic carbon atom of the -N=C=S group. This reaction is the foundation for the synthesis of a wide array of biologically active molecules.
The reaction of adamantyl isothiocyanates with primary or secondary amines readily affords N,N'-disubstituted thioureas. These compounds have garnered significant attention as potential therapeutic agents.[5]
General Experimental Protocol for Thiourea Synthesis
To a solution of adamantyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran, the corresponding amine (1.0-1.2 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting thiourea is purified by crystallization or column chromatography.
Table 2: Synthesis of Adamantyl Thiourea Derivatives
| Adamantyl Isothiocyanate | Amine | Product | Reference |
| 1-Adamantyl isothiocyanate | Pyrrolidine | N-(1-Adamantyl)-N',N'-diethylenethiourea | [5] |
| 1-Adamantyl isothiocyanate | Piperidine | N-(1-Adamantyl)-N',N'-pentamethylenethiourea | [5] |
| 1-Adamantyl isothiocyanate | 4-Hydroxypiperidine | N-(1-Adamantyl)-N'-(4-hydroxypiperidinyl)thiourea | [5] |
Reaction with hydrazine derivatives yields thiosemicarbazides, which are important precursors for the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.
Cycloaddition Reactions
While the isothiocyanate group can participate in cycloaddition reactions, there is a lack of specific examples in the literature for adamantyl isothiocyanates. However, based on the general reactivity of isothiocyanates, [3+2] cycloadditions with 1,3-dipoles such as azides are expected to form five-membered heterocyclic rings. This remains an area for future exploration.
Other Reactions
The reactivity of the thiocyanate group extends beyond nucleophilic additions and cycloadditions. While not extensively documented for adamantyl derivatives, reactions such as reduction to isonitriles or amines, and electrophilic attack at the sulfur atom are known for other isothiocyanates and represent potential avenues for the derivatization of the adamantane scaffold.
Reactivity Overview
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enolate-Azide [3 + 2]-Cycloaddition Reaction Suitable for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for Adamantane, 1-thiocyanatomethyl-
Application Note
This document provides a detailed, step-by-step protocol for the synthesis of Adamantane, 1-thiocyanatomethyl-, a valuable intermediate for drug development and materials science. The adamantane cage imparts unique properties such as high lipophilicity and rigidity, making its derivatives of great interest to researchers. This protocol outlines the nucleophilic substitution reaction between 1-(bromomethyl)adamantane and potassium thiocyanate. The procedure is designed for research scientists in organic and medicinal chemistry and includes reagent details, reaction conditions, purification methods, and expected outcomes.
Experimental Protocol
The synthesis of Adamantane, 1-thiocyanatomethyl- is achieved through a nucleophilic substitution reaction. The bromide in 1-(bromomethyl)adamantane is displaced by the thiocyanate anion.
Reaction Scheme:
(Image of the chemical reaction showing 1-(bromomethyl)adamantane reacting with KSCN to yield Adamantane, 1-thiocyanatomethyl- and KBr)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |
| 1-(Bromomethyl)adamantane | 229.16 | 2.29 g | 1.0 | Sigma-Aldrich |
| Potassium Thiocyanate (KSCN) | 97.18 | 1.46 g | 1.5 | Thermo Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | Merck |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | VWR |
| Deionized Water (H₂O) | 18.02 | 250 mL | - | In-house |
| Brine (saturated NaCl solution) | - | 50 mL | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Alfa Aesar |
| Silica Gel (for column chromatography) | - | ~50 g | - | SiliCycle |
| Hexane (for chromatography) | 86.18 | As needed | - | Honeywell |
| Ethyl Acetate (for chromatography) | 88.11 | As needed | - | Honeywell |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(bromomethyl)adamantane (2.29 g, 10.0 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to dissolve the starting material.
-
Add potassium thiocyanate (1.46 g, 15.0 mmol, 1.5 eq).
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70°C using a heating mantle or oil bath.
-
Stir the mixture vigorously at this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (1-(bromomethyl)adamantane) should show a higher Rf value than the more polar product.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of the starting material by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel containing 250 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack the column with silica gel slurried in hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield Adamantane, 1-thiocyanatomethyl- as a white solid.
-
Expected Yield: 75-85%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Adamantane, 1-thiocyanatomethyl-.
Application Notes and Protocols: 1-(Thiocyanatomethyl)adamantane in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have historically played a significant role in antiviral drug discovery, with compounds like amantadine and rimantadine being early examples of effective agents against influenza A virus.[1][2] The rigid, lipophilic adamantane cage is a valuable pharmacophore that can enhance the pharmacological properties of a molecule.[3] Concurrently, the thiocyanate (-SCN) moiety and its oxidation product, hypothiocyanite (OSCN⁻), have demonstrated broad-spectrum antimicrobial and antiviral activities, including against influenza viruses.[4] The combination of these two pharmacophores in 1-(thiocyanatomethyl)adamantane presents a compelling case for investigation as a novel antiviral agent.
These application notes provide a framework for the synthesis, in vitro evaluation, and characterization of the antiviral potential of 1-(thiocyanatomethyl)adamantane. While specific experimental data for this compound is not yet prevalent in published literature, the protocols and methodologies outlined below are based on established techniques for evaluating adamantane and thiocyanate-containing compounds.
Proposed Synthesis of 1-(Thiocyanatomethyl)adamantane
A plausible synthetic route to 1-(thiocyanatomethyl)adamantane involves the nucleophilic substitution of a haloalkane with a thiocyanate salt. A general protocol based on known reactions of adamantane derivatives is proposed below.[5]
Protocol 1: Synthesis of 1-(Thiocyanatomethyl)adamantane
Materials:
-
1-(Bromomethyl)adamantane or 1-(chloromethyl)adamantane
-
Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN)
-
Dimethylformamide (DMF) or acetone
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(halomethyl)adamantane in a suitable solvent such as DMF or acetone in a round-bottom flask.
-
Add an excess (e.g., 1.5 equivalents) of potassium thiocyanate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(thiocyanatomethyl)adamantane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Thiocyanatomethyl-adamantane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties, including high thermal stability, chemical inertness, and a well-defined three-dimensional structure, make it an attractive building block for the design of novel therapeutic agents and functional materials. The incorporation of an adamantane moiety can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, modulating its lipophilicity, and facilitating its transport across biological membranes.
This document provides detailed application notes and experimental protocols for the use of 1-thiocyanatomethyl-adamantane as a versatile building block in organic synthesis, with a particular focus on the preparation of adamantane-functionalized heterocyclic compounds, which are of significant interest in drug discovery.
Synthetic Applications of 1-Thiocyanatomethyl-adamantane
1-Thiocyanatomethyl-adamantane serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing adamantane derivatives. A primary application lies in its conversion to adamantane-1-methanethioamide, a key intermediate for the renowned Hantzsch thiazole synthesis. This pathway allows for the introduction of the bulky and lipophilic adamantylmethyl group onto the 2-position of a thiazole ring, a common pharmacophore in many biologically active molecules.
Workflow for the Synthesis of 2-(Adamantan-1-ylmethyl)-4-arylthiazoles
Application Notes and Protocols for In Vitro Bioactivity Testing of Adamantane, 1-thiocyanatomethyl-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to determine the bioactivity of the novel compound, Adamantane, 1-thiocyanatomethyl-. The protocols outlined below are based on the known biological activities of adamantane derivatives and organic thiocyanates, which include potential antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5]
Introduction
Adamantane, a rigid and lipophilic cage-like hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][6] The incorporation of an adamantane moiety can enhance the lipophilicity of a compound, potentially improving its bioavailability and therapeutic efficacy.[1][2] Organic thiocyanates are also a class of compounds known for their diverse bioactivities, including antimicrobial and antitumor effects.[3][5]
The compound of interest, Adamantane, 1-thiocyanatomethyl-, combines these two pharmacophores. This document outlines a strategic in vitro testing cascade to elucidate its potential biological activities.
Proposed Experimental Workflow
A tiered screening approach is recommended to efficiently assess the bioactivity of Adamantane, 1-thiocyanatomethyl-. The workflow begins with preliminary cytotoxicity screening, followed by more specific antimicrobial and anticancer assays.
Caption: Proposed experimental workflow for testing the bioactivity of Adamantane, 1-thiocyanatomethyl-.
Data Presentation
Quantitative data from the proposed assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity Data (IC50 Values)
| Cell Line | Adamantane, 1-thiocyanatomethyl- (µM) | Positive Control (e.g., Doxorubicin) (µM) |
| Normal Fibroblast (e.g., L929) | ||
| Cancer Cell Line 1 (e.g., A549) | ||
| Cancer Cell Line 2 (e.g., HeLa) | ||
| Cancer Cell Line 3 (e.g., T47D) |
Table 2: Antimicrobial Activity (MIC, MBC/MFC in µg/mL)
| Microorganism | MIC | MBC/MFC | Positive Control (e.g., Gentamicin/Fluconazole) MIC |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Table 3: Anticancer Activity
| Assay | Cancer Cell Line | Parameter Measured | Result for Adamantane, 1-thiocyanatomethyl- |
| Antiproliferative (GI50) | A549 | 50% Growth Inhibition (µM) | |
| Apoptosis | A549 | % Apoptotic Cells (at specified concentration) | |
| Cell Cycle Analysis | A549 | % Cells in G1, S, G2/M phases (at specified conc.) |
Experimental Protocols
Preliminary Cytotoxicity Screening: MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adamantane, 1-thiocyanatomethyl- (dissolved in DMSO)
-
Mammalian cell lines (e.g., L929, A549, HeLa, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Adamantane, 1-thiocyanatomethyl- in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Adamantane, 1-thiocyanatomethyl- (dissolved in DMSO)
-
96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
Protocol for MIC:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that inhibits visible growth. A colorimetric indicator like resazurin can be added to aid visualization.
Protocol for MBC/MFC:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it on nutrient agar (bacteria) or Sabouraud dextrose agar (fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Anticancer Assays
This assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
Adamantane, 1-thiocyanatomethyl-
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well microplates
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Read the absorbance at 510 nm.
-
Calculate the GI50 (concentration causing 50% growth inhibition).
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Adamantane, 1-thiocyanatomethyl-
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry.
Caption: A simplified diagram of a potential apoptosis signaling pathway that may be induced by the test compound.
Conclusion
The provided protocols offer a structured approach to evaluate the in vitro bioactivity of Adamantane, 1-thiocyanatomethyl-. The initial cytotoxicity screening will guide the subsequent, more specific antimicrobial and anticancer assays. The systematic collection and presentation of data as outlined will facilitate a comprehensive understanding of the compound's biological potential. Further mechanistic studies may be warranted based on the initial findings.
References
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adamantane Derivatives as Potential Influenza A Virus Inhibitors
Introduction
Adamantane and its derivatives have long been a cornerstone in the development of antiviral therapeutics, particularly against influenza A virus.[1][2][3][4][5] The prototypical adamantane antivirals, amantadine and rimantadine, were the first licensed drugs for the treatment and prophylaxis of influenza A infections.[3][6][7] Their mechanism of action involves the inhibition of the M2 ion channel, a crucial protein for the viral replication cycle.[1][2][8][9] This document provides a comprehensive overview of the application of adamantane derivatives as potential influenza A virus inhibitors, including their mechanism of action, quantitative data for representative compounds, and detailed experimental protocols for their evaluation.
Mechanism of Action: M2 Ion Channel Inhibition
The primary target of adamantane derivatives is the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[1][2][8][9] This channel is essential for two key stages of the viral life cycle:
-
Viral Uncoating: After the virus enters the host cell via endocytosis, the M2 ion channel allows protons to flow from the endosome into the virion. This acidification of the viral core weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, facilitating the release of the viral genome into the cytoplasm.[1]
-
Viral Assembly and Budding: During the late stages of replication, the M2 protein, which is expressed on the surface of infected cells, helps to equilibrate the pH across the trans-Golgi network, preventing premature conformational changes in the newly synthesized hemagglutinin (HA) protein.
Adamantane derivatives act by binding to the transmembrane domain of the M2 protein, physically blocking the channel and preventing proton translocation.[8] This inhibition of the M2 ion channel disrupts the viral uncoating process, effectively halting the replication of the virus.[10]
Signaling Pathway Diagram
References
- 1. The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Adamantan derivatives capable of inhibiting the reproduction of a Rimantadine resistant strain of influenza A(H1N1)pdm09 virus (Influenza A virus, Alphainfluenzavirus, Orthomyxoviridae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 7. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of Adamantane antivirals - Drugs.com [drugs.com]
- 9. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Adamantane Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging methods for incorporating the adamantane moiety into bioactive molecules. The unique lipophilic and rigid cage-like structure of adamantane can significantly enhance the pharmacological properties of parent molecules, including improved metabolic stability, increased lipophilicity for better membrane permeability, and the ability to serve as a rigid scaffold for precise pharmacophore presentation.[1][2] This document details key synthetic strategies, presents comparative quantitative data, and provides step-by-step experimental protocols for the successful conjugation of adamantane to a variety of bioactive scaffolds.
Direct Functionalization of the Adamantane Core
Direct functionalization of the adamantane C-H bonds offers an efficient route to introduce various functionalities, avoiding multi-step synthetic sequences that often start from pre-functionalized adamantane derivatives.
Radical-Mediated C-H Functionalization
Radical-mediated reactions have emerged as powerful tools for the direct conversion of adamantane's strong C-H bonds into C-C, C-N, and other C-X bonds.[3] These methods often utilize photocatalysis or other radical initiation techniques to generate a highly reactive adamantyl radical, which can then be trapped by a suitable coupling partner.
Application Note: This approach is particularly advantageous for late-stage functionalization of complex molecules already containing an adamantane core, as it can offer high selectivity for the tertiary bridgehead positions.[4] The choice of catalyst and reaction conditions is crucial for controlling regioselectivity between the tertiary and secondary positions of the adamantane cage.
Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane
This protocol is adapted from a method utilizing photoredox and H-atom transfer (HAT) catalysis for the direct alkylation of adamantane.[5][6]
Materials:
-
Adamantane
-
Alkene (e.g., phenyl vinyl sulfone)
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Quinuclidine (as HAT catalyst)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Photoreactor equipped with a specific wavelength LED lamp (e.g., 456 nm)
Procedure:
-
In a reaction vessel, combine adamantane (1.5-2.0 equivalents), the alkene (1.0 equivalent), the iridium photocatalyst (1-2 mol%), and quinuclidine (5-10 mol%).
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with the LED lamp at room temperature for 8-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Adamantane Derivative | Alkene Coupling Partner | Yield (%) | Reference |
| 1-Adamantanol | Phenyl vinyl sulfone | 64 | [4] |
| 1-Bromoadamantane | Phenyl vinyl sulfone | 72 | [4] |
| N-Boc-amantadine | Phenyl vinyl sulfone | 63 | [7] |
| N-Boc-memantine | Phenyl vinyl sulfone | 74 | [7] |
| 2-Adamantanone | Phenyl vinyl sulfone | 60 | [4] |
Classical Functionalization via Halogenated Adamantanes
A more traditional and widely used approach involves the initial halogenation of adamantane, typically at the bridgehead positions, followed by nucleophilic substitution or conversion to organometallic reagents.
Application Note: This method is robust and provides access to a wide range of functional groups. Bromination is a common starting point, yielding 1-bromoadamantane, a versatile intermediate for introducing amines, alcohols, carboxylic acids, and other functionalities.[1] This step-wise approach allows for greater control over the position and type of functional group introduced.
Experimental Protocol: Synthesis of Amantadine Hydrochloride from Adamantane
This two-step protocol involves the synthesis of N-(1-adamantyl)acetamide via a Ritter-type reaction, followed by hydrolysis to yield amantadine, which is then converted to its hydrochloride salt.[8]
Step 1: Synthesis of N-(1-Adamantyl)acetamide
-
In a round-bottom flask, slowly add adamantane (0.05 mol) to nitric acid (0.5 mol) over 20 minutes.
-
Maintain the suspension for 30 minutes, then add acetonitrile (0.5 mol).
-
Subject the reaction mixture to microwave irradiation (40 °C, 50 W) for 3 hours.
-
After cooling, add ice water (370 mL) and stir the mixture at 0-5 °C for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(1-adamantyl)acetamide.
Step 2: Synthesis of Amantadine Hydrochloride
-
In a microwave-safe vessel, combine N-(1-adamantyl)acetamide from the previous step with a solution of sodium hydroxide in a mixture of water and propylene glycol.
-
Heat the mixture in a microwave reactor at 120 °C for 2 hours.
-
After cooling, extract the amantadine base with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate amantadine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data:
| Step | Product | Yield (%) | Reference |
| 1 | N-(1-Adamantyl)acetamide | 86 | [8] |
| 2 | Amantadine Hydrochloride | 83 | [8] |
| Overall | Amantadine Hydrochloride | ~71 | [8] |
Conjugation to Bio-macromolecules
The adamantane moiety can be appended to peptides and oligonucleotides to enhance their therapeutic potential by improving cell penetration, stability, and enabling specific delivery strategies.
Adamantane-Peptide Conjugates
Application Note: Adamantane can be incorporated into peptides either by using an adamantane-containing amino acid as a building block during solid-phase peptide synthesis (SPPS) or by conjugating an activated adamantane derivative to a specific functional group on a pre-synthesized peptide. The former approach allows for precise placement of the adamantane moiety within the peptide sequence.
Experimental Protocol: Solid-Phase Synthesis of an Adamantane-Containing Peptide
This protocol outlines the general steps for incorporating an Fmoc-protected adamantyl amino acid into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[9][10][11]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected adamantyl amino acid
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Wash the resin extensively with DMF.
-
Activate the first Fmoc-protected amino acid (or the Fmoc-adamantyl amino acid) by dissolving it with coupling reagents and a base in DMF.
-
Add the activated amino acid solution to the resin and shake for the required coupling time.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
After the final coupling, wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
Adamantane-Oligonucleotide Conjugates
Application Note: Adamantane can be conjugated to oligonucleotides, typically at the 3' or 5' terminus, using a phosphoramidite derivative of adamantane during automated solid-phase synthesis.[5] This modification can enhance cellular uptake and nuclease resistance.
Experimental Protocol: Synthesis of a 3'-Adamantane-Modified Oligonucleotide
This protocol describes the use of an adamantane-functionalized solid support for the synthesis of a 3'-adamantylated oligonucleotide.
Materials:
-
Adamantane-functionalized CPG solid support
-
Standard DNA/RNA phosphoramidites
-
Standard reagents for automated DNA/RNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium hydroxide solution for cleavage and deprotection
Procedure:
-
Pack the adamantane-functionalized CPG solid support into a synthesis column.
-
Install the column on an automated DNA/RNA synthesizer.
-
Perform the standard synthesis cycles for the desired oligonucleotide sequence, starting from the adamantane-modified support.
-
After the synthesis is complete, cleave the oligonucleotide from the support and deprotect the nucleobases using concentrated ammonium hydroxide.
-
Purify the adamantane-oligonucleotide conjugate using HPLC or polyacrylamide gel electrophoresis.
-
Characterize the final product by mass spectrometry and assess its purity by HPLC or PAGE.
Signaling Pathways and Mechanisms of Action
The incorporation of adamantane can profoundly influence the interaction of a bioactive molecule with its biological target. Below are diagrams illustrating the mechanisms of action for some well-known adamantane-containing drugs.
Inhibition of the Influenza A M2 Proton Channel by Amantadine
Amantadine and its derivatives block the M2 proton channel of the influenza A virus, preventing the acidification of the viral interior, which is a crucial step for viral uncoating and replication.[1][12][13]
References
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scilit.com [scilit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, hybridization properties, nuclease stability, and cellular uptake of the oligonucleotide--amino-beta-cyclodextrins and adamantane conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Unraveling the Intricacies of Adamantane Derivatives: A Protocol for Mechanism of Action Studies
For Immediate Release
This document provides a comprehensive set of application notes and protocols designed for researchers, scientists, and drug development professionals investigating the mechanism of action of adamantane derivatives. These compounds, characterized by their unique cage-like hydrocarbon structure, have demonstrated a broad spectrum of biological activities, including antiviral and neuroprotective effects. Understanding their precise molecular interactions is crucial for the development of novel therapeutics.
The following protocols and data summaries offer a structured approach to elucidating the mechanisms by which adamantane derivatives exert their effects, with a focus on their roles as viral entry inhibitors and modulators of neuronal ion channels and inflammatory signaling pathways.
I. Quantitative Data Summary
To facilitate the comparison of the biological activity of various adamantane derivatives, the following tables summarize key quantitative data from antiviral and neuropharmacological assays.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Assay Type | Endpoint | Value | Reference |
| Amantadine | Influenza A (Wild-Type) | Plaque Reduction | IC50 | 16.0 ± 1.1 µM | [1] |
| Amantadine | Influenza A (S31N mutant) | Plaque Reduction | IC50 | 199.9 ± 1.1 µM | [1] |
| Rimantadine | Influenza A (H1N1) | Plaque Reduction | EC50 | 19.62 nM | [2] |
| Aminoadamantane Derivative 3F4 | SARS-CoV-2 | Antiviral Assay | IC50 | 0.32 µM | [3] |
| Aminoadamantane Derivative 3F5 | SARS-CoV-2 | Antiviral Assay | IC50 | 0.44 µM | [3] |
| N-(adamantan-1-yl)isonicotinamide | Vaccinia Virus | Antiviral Assay | IC50 | 0.133 µM | [4] |
Table 2: Neuropharmacological Activity of Adamantane Derivatives
| Compound | Target | Assay Type | Endpoint | Value | Reference |
| Memantine | NMDA Receptor | Electrophysiology | IC50 | 1.25 ± 0.04 µM | [5] |
| Amantadine | NMDA Receptor | Electrophysiology | IC50 | 75-fold higher than Memantine | [6] |
| Memantine | α7 Nicotinic Acetylcholine Receptor | Radioligand Binding | IC50 | 0.34 - 5 µM | [7] |
| Memantine | 5-HT3 Receptor | Radioligand Binding | IC50 | ~1 µM | [7] |
| Adamantane Amine Derivative 1 | NMDA Receptor | Calcium Influx Assay | % Inhibition (at 100 µM) | 89.5% | [8] |
| Adamantane Amine Derivative 1 | Voltage-Gated Calcium Channel | Calcium Influx Assay | % Inhibition (at 100 µM) | 85.7% | [8] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the study of adamantane derivatives.
Protocol 1: Viral Plaque Reduction Assay
This assay is fundamental for determining the antiviral efficacy of adamantane derivatives against cytopathic viruses like influenza.
1. Cell Culture and Virus Propagation:
- Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to confluence in 6-well plates.
- Prepare serial dilutions of the virus stock in a serum-free medium.
2. Infection and Treatment:
- Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with the virus dilutions for 2 hours at 37°C.[9]
- During the infection period, prepare various concentrations of the adamantane derivative in an overlay medium (e.g., medium containing 2% agarose).
- After incubation, remove the virus inoculum and wash the cells.
- Add the overlay medium containing the adamantane derivative to the respective wells.
3. Plaque Visualization and Analysis:
- Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed.[9]
- Fix the cells with a 4% paraformaldehyde solution.
- Stain the cells with a 1% crystal violet solution to visualize the plaques.[9]
- Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value (the concentration of the compound that inhibits 50% of plaque formation) can be determined by non-linear regression analysis.[10]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and its modulation by adamantane derivatives, particularly on neuronal receptors like the NMDA receptor.
1. Cell Preparation:
- Prepare primary neuronal cultures or use a suitable cell line (e.g., HEK293 cells) expressing the ion channel of interest (e.g., NMDA receptors).
- Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
2. Recording Setup:
- Fill a glass micropipette (recording electrode) with an appropriate internal solution.
- The external solution (bath solution) should contain the necessary ions and agonists/co-agonists to activate the channel (e.g., NMDA and glycine for NMDA receptors).[11]
- Establish a high-resistance "gigaohm" seal between the micropipette tip and the cell membrane.
- Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.
3. Data Acquisition:
- Clamp the cell membrane at a specific holding potential (e.g., -60 mV).[11]
- Apply the agonist(s) to elicit ion channel currents.
- After obtaining a stable baseline current, perfuse the adamantane derivative at various concentrations and record the resulting changes in current amplitude.
- The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound. IC50 values can be determined from the concentration-response curve.
Protocol 3: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of adamantane derivatives to their target receptors.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
- In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of the unlabeled adamantane derivative.
- Incubate the mixture to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- The amount of bound radioligand will decrease as the concentration of the competing adamantane derivative increases.
- Plot the percentage of specific binding against the concentration of the adamantane derivative to generate a competition curve.
- The IC50 value, the concentration of the derivative that displaces 50% of the radiolabeled ligand, is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of adamantane derivatives on the expression and activation of proteins in specific signaling pathways, such as the TLR4-MyD88-NF-κB pathway.
1. Cell Lysis and Protein Quantification:
- Treat cells with the adamantane derivative for a specified time.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis and Transfer:
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated NF-κB p65 or total NF-κB p65).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly.
4. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the emitted light using a chemiluminescence imaging system or X-ray film.
- Quantify the band intensities using densitometry software. Changes in protein expression or phosphorylation status can be determined by comparing the treated samples to untreated controls.
III. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of adamantane derivatives.
References
- 1. pnas.org [pnas.org]
- 2. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine - Wikipedia [en.wikipedia.org]
- 8. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Whole-cell patch-clamp recording [bio-protocol.org]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Development of Novel Anti-Cancer Agents Targeting the DNA Damage Response Pathway
Introduction
The landscape of cancer treatment is undergoing a significant transformation, moving from traditional cytotoxic chemotherapies to more precise and targeted therapeutic strategies.[1][2] This evolution is driven by a deeper understanding of the molecular and genetic underpinnings of cancer.[1][3] Novel anti-cancer agents are now designed to selectively inhibit molecular targets that are critical for the growth and survival of cancer cells, thereby minimizing damage to healthy tissues.[3][4][5] Key areas of innovation include targeted therapies, immunotherapies, and precision medicine, which tailors treatment to a patient's unique genetic profile.[1][3]
One of the most successful classes of targeted therapies to emerge is the Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][7] These agents exploit the concept of synthetic lethality to selectively kill cancer cells with specific DNA repair defects, particularly those with mutations in the BRCA1 and BRCA2 genes.[6][8] This application note will focus on the development of PARP inhibitors, detailing their mechanism of action, presenting key efficacy data, and providing protocols for essential preclinical assays.
The PARP Signaling Pathway and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for repairing single-strand breaks (SSBs) in DNA.[9][10] When an SSB occurs, PARP binds to the damaged site and synthesizes a chain of poly (ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins.[9][10] PARP inhibitors block this catalytic activity, preventing the repair of SSBs.[9][10]
In healthy cells, if SSBs are not repaired, they can lead to the collapse of the replication fork during DNA replication, resulting in double-strand breaks (DSBs). These DSBs are then efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the unrepaired SSBs accumulate and lead to DSBs that the cell cannot repair.[6][11] This accumulation of catastrophic DNA damage triggers cell death.[6] This concept, where a defect in either of two genes individually is viable but a simultaneous defect in both is lethal, is known as synthetic lethality.
Quantitative Efficacy Data of PARP Inhibitors
The clinical development of PARP inhibitors has demonstrated significant efficacy in treating cancers with BRCA mutations, including ovarian, breast, and prostate cancers.[8] Below is a summary of key preclinical and clinical data for two FDA-approved PARP inhibitors, Olaparib and Talazoparib.
| Agent | Cancer Type | Study Phase | Metric | Value | Reference |
| Olaparib | BRCA-mutated Breast Cancer | Phase III (OlympiAD) | Median Progression-Free Survival | 7.0 months (vs. 4.2 months with chemotherapy) | Robson et al., NEJM, 2017 |
| Olaparib | BRCA-mutated Ovarian Cancer | Phase III (SOLO-1) | Progression-Free Survival at 3 years | 60% (vs. 27% with placebo) | Moore et al., NEJM, 2018 |
| Talazoparib | gBRCAm HER2-negative Breast Cancer | Phase III (EMBRACA) | Median Progression-Free Survival | 8.6 months (vs. 5.6 months with chemotherapy) | Litton et al., NEJM, 2018[12] |
| Talazoparib | Advanced Malignancies (Non-BRCA) | Phase I (Combination) | Objective Response Rate (with Temozolomide) | 22% (4/18 patients) | [13][14] |
| Talazoparib | Advanced Malignancies (Non-BRCA) | Phase I (Combination) | Objective Response Rate (with Irinotecan) | 23% (5/22 patients) | [13][14] |
Protocols
The development and validation of novel anti-cancer agents rely on a series of robust in vitro assays. The following protocols describe fundamental methods for assessing a compound's cytotoxic and apoptotic effects on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Include wells for "no cell" controls to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., a novel PARP inhibitor) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]
-
Mix gently by pipetting or placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Detection of Apoptosis using Annexin V Staining by Flow Cytometry
This assay identifies cells in the early and late stages of apoptosis.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentration (e.g., at its IC50 value) and a vehicle control. Include an untreated control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their respective supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. longdom.org [longdom.org]
- 4. Novel anti-cancer agents in development: exciting prospects and new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anticancer agents in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. mdpi.com [mdpi.com]
- 11. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Talazoparib for Advanced Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for 1-(thiocyanatomethyl)adamantane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, diamondoid hydrocarbon, imparts unique and desirable properties to polymeric materials. Its incorporation into polymer chains is known to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength. While various adamantane derivatives have been explored in polymer synthesis, the potential of 1-(thiocyanatomethyl)adamantane remains a novel area of investigation. This document outlines the prospective applications and theoretical protocols for the use of 1-(thiocyanatomethyl)adamantane in polymer chemistry, drawing upon the known reactivity of thiocyanates and the established benefits of the adamantane moiety.
Potential Applications in Polymer Chemistry
The unique structure of 1-(thiocyanatomethyl)adamantane, featuring a bulky adamantyl group and a reactive thiocyanate functionality, suggests several potential applications in polymer synthesis and modification.
-
As a Novel Chain Transfer Agent (CTA): In radical polymerization, the thiocyanate group could potentially act as a chain transfer agent, similar to thiols, allowing for the control of polymer molecular weight and the introduction of adamantyl end-groups. This would enable the synthesis of polymers with enhanced thermal and mechanical properties.
-
As a Precursor to Thiol-Functionalized Adamantane: The thiocyanate group can be readily converted to a thiol. This suggests a pathway for the synthesis of adamantane-containing polymers with pendant thiol groups, which are valuable for crosslinking, post-polymerization modification, and nanoparticle functionalization.
-
In the Synthesis of Specialty Polymers: The incorporation of the adamantyl group via 1-(thiocyanatomethyl)adamantane can lead to polymers with high thermal stability, making them suitable for applications in high-performance plastics, coatings, and electronics.
-
In Biomedical Applications: Adamantane derivatives are utilized in drug delivery systems. Polymers functionalized with 1-(thiocyanatomethyl)adamantane could be explored for the development of novel drug carriers and biomedical materials, leveraging the lipophilic nature of the adamantane cage to enhance drug encapsulation and cellular uptake.
Hypothetical Experimental Protocols
The following protocols are proposed as starting points for investigating the utility of 1-(thiocyanatomethyl)adamantane in polymer chemistry.
Protocol 1: Investigation of 1-(thiocyanatomethyl)adamantane as a Chain Transfer Agent in Radical Polymerization of Methyl Methacrylate (MMA)
Objective: To determine the chain transfer constant of 1-(thiocyanatomethyl)adamantane in the radical polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
1-(thiocyanatomethyl)adamantane
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
-
Standard laboratory glassware and polymerization equipment (schlenk line, oil bath)
Procedure:
-
A series of polymerization reactions are set up with varying concentrations of 1-(thiocyanatomethyl)adamantane.
-
In a typical experiment, a Schlenk flask is charged with MMA (e.g., 10 mmol), AIBN (e.g., 0.1 mmol), 1-(thiocyanatomethyl)adamantane (e.g., 0-1 mmol), and toluene (as solvent).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove oxygen.
-
The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a set time to achieve low monomer conversion (<10%).
-
The reaction is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The number-average molecular weight (Mn) of the resulting poly(methyl methacrylate) (PMMA) is determined by gel permeation chromatography (GPC).
-
The chain transfer constant (Ctr) can be estimated using the Mayo equation.
Data Presentation:
| [1-(thiocyanatomethyl)adamantane] (mol/L) | [MMA] (mol/L) | 1/Mn |
| 0 | X | Y1 |
| [CTA]1 | X | Y2 |
| [CTA]2 | X | Y3 |
| [CTA]3 | X | Y4 |
A plot of 1/Mn versus the molar ratio of [CTA]/[Monomer] should yield a straight line, from which the chain transfer constant can be determined.
Protocol 2: Synthesis of Adamantyl-Terminated Polystyrene via Radical Polymerization
Objective: To synthesize polystyrene with an adamantyl end-group using 1-(thiocyanatomethyl)adamantane as a chain transfer agent.
Materials:
-
Styrene, inhibitor removed
-
1-(thiocyanatomethyl)adamantane
-
Benzoyl peroxide (BPO)
-
Toluene
-
Methanol
Procedure:
-
In a Schlenk flask, styrene (e.g., 20 mmol), BPO (e.g., 0.1 mmol), and 1-(thiocyanatomethyl)adamantane (e.g., 0.5 mmol) are dissolved in toluene.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
The polymerization is carried out at a suitable temperature (e.g., 80 °C) for a specified time.
-
The reaction is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated in methanol, filtered, and dried.
-
The presence of the adamantyl end-group can be confirmed by spectroscopic methods such as 1H NMR and FTIR spectroscopy. The molecular weight and polydispersity index (PDI) are determined by GPC.
Visualizations
Caption: Logical relationship between incorporating 1-(thiocyanatomethyl)adamantane and enhanced polymer properties.
Caption: Experimental workflow for the synthesis of adamantyl-functionalized polymers.
Caption: Proposed mechanism for chain transfer using 1-(thiocyanatomethyl)adamantane.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thiocyanatomethyl)adamantane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(thiocyanatomethyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 1-(thiocyanatomethyl)adamantane?
A1: A reliable and common method is a two-step process. The first step involves the synthesis of a suitable precursor, 1-(halomethyl)adamantane, typically 1-(bromomethyl)adamantane, from commercially available 1-adamantanemethanol.[1] The second step is a nucleophilic substitution reaction where the halide is displaced by a thiocyanate salt, such as potassium thiocyanate (KSCN).
Q2: What is the primary challenge in the synthesis of 1-(thiocyanatomethyl)adamantane?
A2: The main challenge arises from the ambident nature of the thiocyanate nucleophile (SCN⁻).[2][3] It can attack the electrophilic carbon via the sulfur atom to yield the desired 1-(thiocyanatomethyl)adamantane (R-SCN), or via the nitrogen atom to form the isomeric byproduct, 1-(isothiocyanatomethyl)adamantane (R-NCS).[2] Optimizing reaction conditions to favor S-alkylation is critical for achieving high yields of the desired product.
Q3: How do reaction conditions affect the product ratio (thiocyanate vs. isothiocyanate)?
A3: The choice of solvent plays a crucial role. Polar aprotic solvents like acetone or DMF tend to favor the formation of the desired thiocyanate product (S-alkylation).[3] Polar protic solvents, on the other hand, can solvate the sulfur atom more effectively, making the nitrogen atom more nucleophilic and increasing the formation of the isothiocyanate byproduct.
Q4: What are the typical yields for this synthesis?
A4: The synthesis of the precursor, 1-(bromomethyl)adamantane, from 1-adamantanemethanol can achieve yields of around 83%.[1] The subsequent nucleophilic substitution to form 1-(thiocyanatomethyl)adamantane can vary significantly depending on the optimization of reaction conditions to minimize the formation of the isothiocyanate isomer. With proper control, yields can be moderate to high.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Possible Cause A: Inactive Starting Material. The 1-(halomethyl)adamantane may have degraded, especially if improperly stored.
-
Solution: Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify or re-synthesize the 1-(halomethyl)adamantane.
-
-
Possible Cause B: Low Reaction Temperature. The nucleophilic substitution may be too slow at lower temperatures.
-
Solution: Gently heat the reaction mixture. Heating under reflux in a suitable solvent like acetone is a common strategy for this type of reaction.[4]
-
-
Possible Cause C: Poor Solubility of Reagents. The thiocyanate salt may not be sufficiently soluble in the chosen solvent.
-
Solution: Ensure you are using a solvent that can dissolve both the organic substrate and the inorganic salt to some extent. Acetone or DMF are good starting points. The use of a phase-transfer catalyst can also improve results in biphasic systems.[5]
-
Problem 2: The final product is a mixture of 1-(thiocyanatomethyl)adamantane and the 1-(isothiocyanatomethyl)adamantane isomer.
-
Possible Cause: Suboptimal Solvent Choice. As mentioned in the FAQ, the solvent has a strong influence on the regioselectivity of the thiocyanate attack.
-
Solution: Switch to a polar aprotic solvent such as acetone, acetonitrile, or DMF. These solvents do not solvate the sulfur end of the nucleophile as strongly, leaving it more available for reaction and favoring the formation of the thermodynamically stable thiocyanate product.
-
-
Solution: If a mixture is unavoidable, the isomers can typically be separated using column chromatography on silica gel.[6] The polarity difference between the thiocyanate (-S-C≡N) and isothiocyanate (-N=C=S) groups should allow for effective separation.
Problem 3: Significant amount of unreacted 1-(halomethyl)adamantane remains.
-
Possible Cause A: Insufficient Reaction Time or Temperature. The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Possible Cause B: Stoichiometry of Reagents. An insufficient amount of the thiocyanate salt was used.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thiocyanate salt to ensure the complete conversion of the starting halide.
-
Data Presentation
The choice of solvent is critical in directing the outcome of the nucleophilic substitution. The following table summarizes the general effect of solvent type on the product distribution.
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., Acetone, DMF, Acetonitrile) | Thiocyanate (R-SCN) - Desired | The "harder" nitrogen atom is solvated, leaving the "softer" sulfur atom as the more active nucleophile. |
| Polar Protic (e.g., Ethanol, Water) | Isothiocyanate (R-NCS) - Isomer | Hydrogen bonding solvates the sulfur atom, making the nitrogen atom more available for nucleophilic attack. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Bromomethyl)adamantane
This protocol is adapted from a published procedure.[1]
-
Reagents and Equipment:
-
1-Adamantanemethanol (1 equivalent)
-
Zinc Bromide (ZnBr₂) (2.5 equivalents)
-
48% Hydrobromic acid (HBr)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Combine 1-adamantanemethanol (e.g., 23.3 g, 0.14 mol), ZnBr₂ (80.7 g, 0.36 mol), and 48% HBr (412 mL) in a round-bottom flask.
-
Heat the mixture to reflux. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with a 1:1 (v/v) solution of hexane and diethyl ether.
-
Combine the organic layers and wash them sequentially with a 10% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by crystallization or sublimation to yield pale yellow plates.
-
Protocol 2: Synthesis of 1-(Thiocyanatomethyl)adamantane
This is a generalized protocol based on standard procedures for nucleophilic substitution with thiocyanate.[4]
-
Reagents and Equipment:
-
1-(Bromomethyl)adamantane (1 equivalent)
-
Potassium thiocyanate (KSCN) (1.2 equivalents)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1-(bromomethyl)adamantane (e.g., 10 g, 43.6 mmol) in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add potassium thiocyanate (5.1 g, 52.3 mmol) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting bromide is consumed (typically several hours).
-
Cool the reaction mixture to room temperature. A white precipitate of potassium bromide (KBr) will form.
-
Filter the mixture to remove the KBr precipitate and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired thiocyanate from any isothiocyanate isomer and other impurities.
-
Visualizations
References
- 1. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chegg.com [chegg.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. daneshyari.com [daneshyari.com]
- 6. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
Technical Support Center: Purification of 1-(thiocyanatomethyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(thiocyanatomethyl)adamantane. The following sections offer guidance on common purification techniques and solutions to potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for 1-(thiocyanatomethyl)adamantane?
A1: Based on the physical properties of adamantane derivatives, the most common and effective purification methods are recrystallization and column chromatography. Adamantane compounds are typically crystalline solids with high melting points, making recrystallization a suitable option.[1][2] For separating the target compound from reaction byproducts or starting materials, silica gel column chromatography is also a standard procedure.[3]
Q2: How can I assess the purity of 1-(thiocyanatomethyl)adamantane after purification?
A2: The purity of 1-(thiocyanatomethyl)adamantane can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity analysis.[4] Additionally, spectroscopic methods such as 1H NMR and 13C NMR can confirm the structure and identify the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification.
Q3: What are the expected physical properties of 1-(thiocyanatomethyl)adamantane?
A3: 1-(thiocyanatomethyl)adamantane is expected to be a solid at room temperature, given that many adamantane derivatives are crystalline solids.[1][5] The molecular weight is 207.34 g/mol .[6][7] Its lipophilic nature, attributed to the adamantane cage, suggests good solubility in nonpolar organic solvents.[1][8]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of 1-(thiocyanatomethyl)adamantane.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly. | Add a small amount of a slightly more polar co-solvent. Try slower cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Low recovery of the purified compound. | The chosen solvent is too polar, leading to high solubility of the compound even at low temperatures. The compound may have been lost during filtration. | Select a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the filter paper is properly fitted and wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Try a different recrystallization solvent or solvent system. Activated charcoal can sometimes be used to remove colored impurities, but a small-scale test is recommended to ensure it does not adsorb the target compound. |
| No crystal formation upon cooling. | The solution is not saturated, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal if available. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the target compound from impurities (streaking or overlapping bands on TLC). | The eluent system is not optimized. The column may be overloaded with the sample. | Perform a systematic TLC analysis with different solvent mixtures to find an eluent system that provides good separation (target Rf ~0.3-0.4). Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is too nonpolar. The compound may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For strongly adsorbed compounds, a small percentage of a more polar solvent like methanol or triethylamine (if the compound is basic) can be added to the eluent. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica gel bed. |
| Slow column flow rate. | The silica gel is packed too tightly, or fine particles are clogging the frit. | Apply gentle positive pressure to the top of the column. Ensure the silica gel is of an appropriate particle size for gravity chromatography. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude 1-(thiocyanatomethyl)adamantane in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for adamantane derivatives include hexanes, ethyl acetate, and ether-based solvents.[4]
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that moves the target compound to an Rf value of approximately 0.3-0.4 and separates it from impurities. A common starting point for adamantane derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude 1-(thiocyanatomethyl)adamantane in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 1-(thiocyanatomethyl)adamantane.
Data Presentation
Researchers should meticulously record quantitative data from their purification experiments to ensure reproducibility and for comparison between different methods.
Table 1: Recrystallization Data
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Crude Compound Mass (g) | |||
| Recrystallization Solvent(s) | |||
| Solvent Volume (mL) | |||
| Crystallization Temperature (°C) | |||
| Pure Compound Mass (g) | |||
| Yield (%) | |||
| Purity (by GC/HPLC, %) | |||
| Melting Point (°C) |
Table 2: Column Chromatography Data
| Parameter | Run 1 | Run 2 |
| Crude Compound Mass (g) | ||
| Stationary Phase (e.g., Silica Gel) | ||
| Column Dimensions (cm) | ||
| Eluent Composition | ||
| Total Eluent Volume (mL) | ||
| Pure Compound Mass (g) | ||
| Yield (%) | ||
| Purity (by GC/HPLC, %) |
Visualizations
The following diagrams illustrate the general workflow for the purification of 1-(thiocyanatomethyl)adamantane and a decision-making process for troubleshooting common purification issues.
Caption: General purification and analysis workflow for 1-(thiocyanatomethyl)adamantane.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane, 1-thiocyanatomethyl- | C12H17NS | CID 6422917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Adamantane, 1-thiocyanatomethyl- [smolecule.com]
- 8. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in the synthesis of adamantane thiocyanates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of adamantane thiocyanates and their isothiocyanate isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction of an adamantyl halide with potassium thiocyanate is giving a mixture of products, including the isothiocyanate isomer. How can I favor the formation of the thiocyanate?
A1: The formation of adamantyl isothiocyanate alongside the desired thiocyanate is a common side reaction when using adamantyl halides. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react via either the sulfur or the nitrogen atom. To favor the formation of the S-alkylation product (the thiocyanate), consider the following:
-
Solvent Choice: Protic solvents can solvate the nitrogen atom of the thiocyanate ion through hydrogen bonding, sterically hindering its attack and thus favoring attack by the more nucleophilic sulfur atom. Consider using solvents like ethanol or water.
-
Reaction Conditions: SN2-type reactions generally favor the formation of the thiocyanate. Ensure your reaction conditions (e.g., concentration, temperature) are optimized for an SN2 pathway. Tertiary adamantyl halides are prone to SN1 reactions, which can increase the proportion of the isothiocyanate product.
-
Counter-ion: The choice of the counter-ion for the thiocyanate salt can influence the outcome, although this is a less commonly adjusted parameter.
Q2: I am synthesizing adamantyl isothiocyanate from an adamantyl amine and carbon disulfide, but I am getting a significant amount of a thiourea byproduct. What is causing this and how can I minimize it?
A2: The formation of a thiourea derivative is a common issue in this synthesis, as it is a key intermediate. The reaction proceeds by the initial formation of a dithiocarbamate salt from the amine and carbon disulfide, which is then desulfurized to the isothiocyanate. If a thiourea byproduct is observed, it could be due to:
-
Incomplete Desulfurization: The desulfurizing agent (e.g., di-tert-butyl dicarbonate, tosyl chloride) may not have been added in a sufficient amount or the reaction may not have gone to completion.
-
Reaction with Unreacted Amine: The newly formed isothiocyanate is electrophilic and can react with any remaining starting amine to form a symmetrical di-adamantyl thiourea.
Troubleshooting Steps:
-
Ensure Complete Initial Reaction: Allow sufficient time for the formation of the dithiocarbamate salt before adding the desulfurizing agent.
-
Stoichiometry of Desulfurizing Agent: Ensure at least a stoichiometric amount of the desulfurizing agent is used.
-
Reaction Temperature and Time: Optimize the reaction temperature and time for the desulfurization step to ensure it goes to completion.
-
Purification: Thiourea byproducts can often be removed by column chromatography or recrystallization.
Q3: My final adamantane thiocyanate/isothiocyanate product seems to be degrading over time, and I am observing the formation of the corresponding adamantyl amine. What is happening?
A3: Isothiocyanates, in particular, are susceptible to hydrolysis, which cleaves the -N=C=S group to yield the corresponding primary amine. This can occur under both acidic and basic conditions. Thiocyanates are generally more stable to hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Neutral pH: During workup and purification, avoid strongly acidic or basic conditions. Use neutral washes (e.g., brine) and ensure any purification media (like silica gel) is neutral.
-
Storage: Store the final product in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize degradation.
Q4: The yield of my adamantane isothiocyanate synthesis is consistently low. What are some common causes?
A4: Low yields can be attributed to several factors depending on the synthetic route:
-
Incomplete Reaction: As with any chemical reaction, ensure you are using appropriate reaction times and temperatures to drive the reaction to completion. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Side Reactions: The formation of byproducts such as isothiocyanate isomers, thioureas, or hydrolysis products will consume your starting materials and lower the yield of the desired product.
-
Purification Losses: Adamantane derivatives can sometimes be challenging to purify. Ensure your purification method (e.g., column chromatography, crystallization) is optimized to minimize product loss.
-
Volatility of Byproducts: In some methods, such as those using di-tert-butyl dicarbonate, many byproducts are volatile.[1] Ensuring their efficient removal during workup can simplify purification and improve the isolated yield of the desired product.
Quantitative Data Summary
The following table summarizes the reported yields for various synthetic methods for adamantane (iso)thiocyanates.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Adamantyl amines | Carbon disulfide, di-tert-butyl dicarbonate, triethylamine, DMAP | Adamantyl isothiocyanates | 80-86 | [1] |
| Adamantyl acetic acid chloride | Ammonium thiocyanate | 2-(Adamantan-1-yl)acetyl isothiocyanate | 95 | [2] |
| Adamantyl amines | Phenyl isothiocyanate | Adamantyl isothiocyanates | Not specified | [3] |
| Adamantane-1-carbonyl chloride | Ammonium thiocyanate, halogenated anilines | 1-(Adamantane-1-carbonyl)-3-halophenyl thioureas | Not specified | [4] |
Detailed Experimental Protocol
Synthesis of Adamantyl Isothiocyanates from Adamantyl Amines [2]
This protocol is adapted from a published procedure for the synthesis of various adamantyl isothiocyanates.
Materials:
-
Corresponding adamantyl amine (4-8 mmol)
-
Ethanol (6-12 mL)
-
Carbon disulfide (40-80 mmol)
-
Triethylamine (4-8 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol)
-
4-(Dimethylamino)pyridine (DMAP, 0.01-0.02 g)
Procedure:
-
To a mixture of the adamantyl amine in ethanol, add carbon disulfide and triethylamine.
-
Stir the mixture for 30 minutes at room temperature. The formation of the triethylammonium salt of the corresponding carbamodithioic acid occurs during this time.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure (distilled off).
-
Purify the residue by either crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds).
Visualizations
Caption: Synthesis of Adamantyl Isothiocyanate from Adamantyl Amine.
Caption: Common Side Reactions in Adamantane Thiocyanate Synthesis.
Caption: Troubleshooting Workflow for Adamantane Thiocyanate Synthesis.
References
Stability and degradation of Adamantane, 1-thiocyanatomethyl- in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Adamantane, 1-thiocyanatomethyl-, to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Adamantane, 1-thiocyanatomethyl- in solution?
A1: The stability of Adamantane, 1-thiocyanatomethyl- in solution is primarily influenced by the solvent, pH, temperature, and exposure to light. The adamantane core itself is highly stable due to its rigid, diamondoid structure.[1] However, the thiocyanate functional group is more susceptible to degradation.
Q2: What are the potential degradation pathways for Adamantane, 1-thiocyanatomethyl-?
A2: The main degradation pathways for this compound are likely to be:
-
Hydrolysis: Reaction with water, potentially catalyzed by acid or base, can lead to the formation of other compounds. Organic thiocyanates can be hydrolyzed to thiocarbamates.[2]
-
Isomerization: Under certain conditions, the thiocyanate (-SCN) may isomerize to the isothiocyanate (-NCS) form. This can be influenced by heat or the presence of excess thiocyanate ions.[2][3]
-
Thermal Degradation: Elevated temperatures can promote both isomerization and decomposition. While the adamantane moiety has high thermal stability, the overall molecule's stability will be limited by the thiocyanatomethyl group.[4][5][6]
-
Photodegradation: Exposure to UV or even simulated solar light can induce degradation of the thiocyanate group.[7][8]
Q3: How should I store solutions of Adamantane, 1-thiocyanatomethyl- to maximize stability?
A3: To maximize stability, solutions should be:
-
Stored at low temperatures (e.g., 2-8°C).
-
Protected from light by using amber vials or storing in the dark.
-
Prepared in aprotic, non-polar, or weakly polar solvents if possible.
-
Maintained at a neutral pH, as acidic or basic conditions can catalyze hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Isomerization to Adamantane, 1-isothiocyanatomethyl-. | Analyze a freshly prepared sample. If the new peak grows over time, it is likely the isothiocyanate isomer. Consider lowering the storage temperature and protecting the solution from light. For GC analysis, high injector temperatures might induce thermal isomerization.[3] Try using a lower injector temperature. |
| Hydrolysis or other degradation products. | Prepare fresh solutions before use. Avoid aqueous solutions if possible, or use freshly prepared aqueous solutions. Buffer the solution to a neutral pH if compatible with your experiment. | |
| Loss of compound activity or concentration over time. | Degradation of the parent compound. | Review storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. For long-term storage, consider storing as a solid or in a non-polar, aprotic solvent at low temperatures. |
| Reaction with solvent or other components in the solution. | Check for solvent compatibility. Protic solvents (e.g., water, methanol, ethanol) are more likely to participate in hydrolysis. If possible, use aprotic solvents like acetonitrile, THF, or dichloromethane. | |
| Precipitation observed in the solution. | Poor solubility or degradation product precipitating. | Confirm the solubility of the compound in the chosen solvent at the storage temperature. If solubility is an issue, consider preparing a more dilute stock solution or using a different solvent system. If precipitation occurs in a previously clear solution, it may be a degradation product. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | Always use freshly prepared solutions for critical experiments. If using older solutions, it is advisable to re-quantify the concentration of the active compound before use. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways for Adamantane, 1-thiocyanatomethyl-.
Caption: Potential degradation pathways for Adamantane, 1-thiocyanatomethyl- in solution.
Experimental Workflow for Stability Assessment
To assess the stability of Adamantane, 1-thiocyanatomethyl- under specific experimental conditions, the following workflow can be adapted.
Caption: A general workflow for assessing the stability of a compound in solution.
Disclaimer: The information provided is based on general chemical principles and data for analogous compounds. It is essential to perform specific stability studies for Adamantane, 1-thiocyanatomethyl- under your exact experimental conditions to obtain accurate results.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of thermal treatment on thermal properties of adamantane derivatives [ouci.dntb.gov.ua]
- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common problems in adamantane chemistry
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with adamantane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my adamantane synthesis resulting in a low yield?
A1: Low yields in adamantane synthesis are a common issue, particularly with older methods. The original synthesis by Prelog in 1941 had a yield of only 0.16%[1]. Modern approaches, such as the Lewis acid-catalyzed rearrangement of dicyclopentadiene developed by Schleyer, have significantly improved yields.[1] Yields can be further optimized to as high as 60% or even 98% through the use of ultrasound and superacid catalysis.[1] Ensure your starting materials are pure and consider optimizing reaction conditions such as catalyst choice, temperature, and reaction time.[1]
Q2: I'm having trouble with the solubility of my adamantane derivative. What can I do?
A2: Adamantane and many of its derivatives are highly lipophilic and thus practically insoluble in water. However, they are readily soluble in nonpolar organic solvents like benzene, hexane, and chloroform. For applications requiring aqueous solubility, such as in drug development, it may be necessary to introduce polar functional groups to the adamantane core. If you are experiencing issues during a reaction in a polar solvent, consider switching to a nonpolar organic solvent. The solubility in organic solvents also tends to increase with temperature.
Q3: How can I purify my adamantane product?
A3: Due to its unique physical properties, adamantane can be purified by sublimation even at room temperature, as it has a high melting point (270 °C) for a hydrocarbon of its molecular weight but also sublimes slowly.[1] It can also be distilled with water vapor.[1] For adamantane derivatives, recrystallization from an appropriate organic solvent is a common purification method. The choice of solvent will depend on the specific derivative's solubility profile. For some adamantane monools, recrystallization should be performed at temperatures above 10°C to avoid co-crystallization of impurities like 2-adamantanone.
Q4: My functionalization reaction is producing a mixture of products. How can I improve selectivity?
A4: Achieving regioselectivity in the functionalization of adamantane is a significant challenge due to the presence of multiple reactive sites. The tertiary (bridgehead) C-H bonds are generally more reactive towards electrophilic substitution than the secondary (methylene) C-H bonds.[1] To favor mono-substitution, for example in bromination, you can boil adamantane with bromine without a catalyst. For multiple substitutions, a Lewis acid catalyst is typically added.[1] The choice of reagents and reaction conditions is critical for controlling the degree and position of functionalization.
Q5: I am observing unexpected signals in the NMR spectrum of my adamantane derivative. What could be the cause?
A5: While the 1H and 13C NMR spectra of adamantane itself are simple due to its high symmetry, the spectra of its derivatives can be more complex.[1] For some N,N-disubstituted adamantyl amides, hindered rotation around the amide bond can lead to the broadening or even absence of signals at room temperature. In such cases, variable temperature NMR studies may be necessary to resolve these dynamic effects. The symmetry of the adamantane core can also lead to overlapping signals, especially in the proton NMR spectrum, which might require higher field strengths or 2D NMR techniques for full assignment.[2]
Troubleshooting Guides
Problem 1: Low Yield in Electrophilic Bromination of Adamantane
Symptoms:
-
The yield of 1-bromoadamantane is significantly lower than expected.
-
A complex mixture of products is observed, including polybrominated species.
-
Starting material remains unreacted.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Reaction Conditions | For monosubstitution, refluxing adamantane with bromine is often sufficient. The use of a Lewis acid catalyst promotes multiple substitutions.[1] |
| Impure Reactants | Ensure the adamantane starting material and bromine are of high purity. Impurities can lead to side reactions. |
| Incorrect Stoichiometry | Carefully control the molar ratio of adamantane to the brominating agent. An excess of the brominating agent can lead to over-bromination. |
| Suboptimal Temperature | The reaction temperature can influence the reaction rate and selectivity. Optimize the temperature for your specific brominating agent. |
Problem 2: Difficulty in Purifying a Lipophilic Adamantane Derivative
Symptoms:
-
The product is difficult to crystallize.
-
The product oils out during crystallization attempts.
-
Column chromatography results in poor separation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Lipophilicity | Consider using a more nonpolar solvent system for crystallization or chromatography. A mixture of solvents may be required to achieve the right polarity for effective separation. |
| Residual Impurities | Traces of impurities can inhibit crystallization. Try washing the crude product with a solvent in which the impurities are soluble but the product is not. |
| Product Sublimation | If the derivative is volatile, consider purification by sublimation under reduced pressure. This can be a very effective method for adamantane compounds.[1][3][4] |
| Inappropriate Crystallization Temperature | For some derivatives, cooling too quickly or to too low a temperature can cause the product to oil out or impurities to co-precipitate. Experiment with different cooling rates and final temperatures. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-Bromoadamantane
Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic bromination.
Materials:
-
Adamantane
-
Bromine
-
Carbon tetrachloride (or another suitable solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, and standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane in carbon tetrachloride.
-
Slowly add bromine to the solution at room temperature with stirring.
-
After the addition is complete, gently reflux the mixture. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess bromine by washing the reaction mixture with a saturated sodium bisulfite solution until the red color of bromine disappears.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-bromoadamantane.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by sublimation.
Key Experiment 2: Nitration of Adamantane
Objective: To synthesize 1-nitroadamantane from adamantane.
Materials:
-
Adamantane
-
Concentrated nitric acid
-
Acetic anhydride
-
Dichloromethane (or another suitable solvent)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, cautiously add concentrated nitric acid to acetic anhydride to prepare the nitrating mixture.
-
Dissolve adamantane in dichloromethane in a separate flask and cool it in an ice bath.
-
Slowly add the prepared nitrating mixture to the adamantane solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for the specified time. Monitor the reaction by TLC or GC.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-nitroadamantane.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Signaling Pathway of Amantadine
Caption: Mechanism of action of Amantadine.
Experimental Workflow: Adamantane Functionalization
Caption: General workflow for adamantane functionalization.
Logical Relationship: Troubleshooting Reaction Selectivity
Caption: Decision tree for troubleshooting poor selectivity.
Data Tables
Table 1: Solubility of Adamantane in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Practically Insoluble[1] | 25 |
| Benzene | Soluble | 25 |
| Hexane | Soluble | 25 |
| Chloroform | Soluble | 25 |
| Ethanol | Sparingly Soluble | 25 |
| Acetone | Sparingly Soluble | 25 |
Note: The solubility of adamantane in organic solvents generally increases with temperature.
Table 2: Comparison of Adamantane Synthesis Methods
| Method | Catalyst/Reagents | Typical Yield | Notes |
| Prelog (1941) | Meerwein's ester | 0.16%[1] | Multi-step and impractical for large scale. |
| Schleyer (1957) | Dicyclopentadiene, Lewis Acid (e.g., AlCl3) | 30-40%[1] | A significant improvement, still used in labs. |
| Ultrasound-assisted | Dicyclopentadiene, Lewis Acid | up to 60%[1] | Improved yield through sonication. |
| Superacid Catalysis | Dicyclopentadiene, Superacid | up to 98%[1] | Highest reported yields, but requires handling of superacids. |
Table 3: 13C and 1H NMR Chemical Shifts for Adamantane
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| Bridgehead (CH) | 28.46[1] | 1.873[1] |
| Methylene (CH2) | 37.85[1] | 1.756[1] |
Note: The simplicity of the spectra is due to the high Td symmetry of the adamantane molecule.[1]
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. kbfi.ee [kbfi.ee]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(thiocyanatomethyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(thiocyanatomethyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1-(thiocyanatomethyl)adamantane?
A1: The most prevalent and scalable method involves a two-step synthesis. The first step is the conversion of 1-adamantylmethanol to a 1-(halomethyl)adamantane, typically 1-(bromomethyl)adamantane. The second step is the nucleophilic substitution of the halide with a thiocyanate salt, such as sodium or potassium thiocyanate. An alternative, though less common for this specific compound, is the reaction of alcohols with a thiocyanating agent using triphenylphosphine and diethylazodicarboxylate (DEAD), or sulfuryl fluoride (SO₂F₂) with ammonium thiocyanate.
Q2: What is the most significant potential side reaction when synthesizing 1-(thiocyanatomethyl)adamantane?
A2: The most common and problematic side reaction is the formation of the isomeric 1-(isothiocyanatomethyl)adamantane. This occurs because the thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. While primary halides like 1-(bromomethyl)adamantane generally favor attack by the more nucleophilic sulfur atom to yield the thiocyanate, isomerization can be promoted by certain reaction conditions.
Q3: How can I minimize the formation of the isothiocyanate byproduct?
A3: To minimize the formation of the isothiocyanate isomer, it is crucial to control the reaction conditions. Generally, polar aprotic solvents and lower reaction temperatures favor the formation of the thiocyanate. It is also important to avoid conditions that could promote an Sₙ1-type reaction mechanism, as this can lead to a higher proportion of the isothiocyanate product.
Q4: What are the recommended purification methods for 1-(thiocyanatomethyl)adamantane?
A4: Purification can typically be achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. It is important to note that prolonged exposure to silica gel or heating can potentially cause isomerization of the thiocyanate to the isothiocyanate, so the purification should be performed efficiently. Recrystallization from a suitable solvent may also be a viable purification method if the product is a solid at room temperature.
Q5: Are there any safety precautions I should be aware of when working with thiocyanates?
A5: Yes, thiocyanate salts and organic thiocyanates should be handled with care. Thiocyanates can be toxic if ingested or absorbed through the skin. It is also important to be aware that acidification of thiocyanate salts can release toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of 1-(bromomethyl)adamantane | 1. Insufficient reaction temperature or time. 2. Poor quality of thiocyanate salt (e.g., hydrated). 3. Inappropriate solvent. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Microwave irradiation can also be employed to accelerate the reaction. 2. Ensure the thiocyanate salt is anhydrous by drying it in an oven before use. 3. Use a polar aprotic solvent like DMF or acetone to ensure the solubility of the thiocyanate salt. |
| Significant formation of 1-(isothiocyanatomethyl)adamantane byproduct | 1. Reaction temperature is too high. 2. The reaction is proceeding through an Sₙ1 mechanism. 3. Isomerization of the product during workup or purification. | 1. Lower the reaction temperature. 2. Use a less polar solvent to disfavor the formation of a carbocation intermediate. 3. Avoid acidic conditions and prolonged heating during the workup and purification steps. |
| Difficulty in separating the product from starting material | The polarity of the product and starting material are too similar for effective separation by column chromatography. | 1. Ensure the reaction has gone to completion to minimize the amount of starting material. 2. Try a different solvent system for chromatography with a slightly different polarity. 3. Consider converting the unreacted starting material to a more polar derivative to facilitate separation. |
| Decomposition of the product during purification | The product is unstable on silica gel or at elevated temperatures. | 1. Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent. 2. Perform the chromatography quickly and at room temperature. 3. Consider alternative purification methods such as recrystallization if applicable. |
Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)adamantane from 1-Adamantylmethanol
This procedure is adapted from a known method for the synthesis of 1-(bromomethyl)adamantane.[1]
Materials:
-
1-Adamantylmethanol
-
Zinc bromide (ZnBr₂)
-
48% Hydrobromic acid (HBr)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-adamantylmethanol (1 equivalent), zinc bromide (2.5 equivalents), and 48% hydrobromic acid.
-
Heat the mixture to reflux and monitor the reaction by gas chromatography (GC) until the starting alcohol is completely consumed.
-
Cool the reaction mixture to room temperature and extract the product with a 1:1 mixture of hexane and diethyl ether.
-
Combine the organic layers and wash successively with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 1-(bromomethyl)adamantane.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale (moles) | Typical Yield (%) |
| 1-Adamantylmethanol | 166.26 | 0.14 | - |
| 1-(Bromomethyl)adamantane | 229.16 | - | 83 |
Step 2: Synthesis of 1-(thiocyanatomethyl)adamantane
This is a general procedure for the synthesis of alkyl thiocyanates from alkyl halides.[2]
Materials:
-
1-(Bromomethyl)adamantane
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(bromomethyl)adamantane (1 equivalent) in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium thiocyanate or potassium thiocyanate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale (moles) | Expected Yield (%) |
| 1-(Bromomethyl)adamantane | 229.16 | 0.10 | - |
| Sodium Thiocyanate | 81.07 | 0.12 | - |
| 1-(thiocyanatomethyl)adamantane | 207.34 | - | 70-90 |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(thiocyanatomethyl)adamantane.
Caption: Troubleshooting decision tree for the synthesis of 1-(thiocyanatomethyl)adamantane.
References
Technical Support Center: Analysis of Adamantane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for adamantane compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of adamantane derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Troubleshooting
Question: I am observing peak tailing for my adamantane analytes in the GC-MS analysis. What are the possible causes and solutions?
Answer:
Peak tailing in GC-MS analysis of adamantane compounds, especially those with active functional groups like amines, can be a common issue. The primary causes and their respective solutions are outlined below:
-
Active Sites in the GC System: Adamantane derivatives, particularly aminoadamantanes, can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections. This secondary interaction leads to peak tailing.
-
Solution:
-
Use deactivated liners and columns.
-
Regularly replace the inlet liner and septa.
-
Trim the first few centimeters of the column's inlet to remove accumulated non-volatile residues.
-
Consider derivatization to block active functional groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
Increase the split ratio if using split injection.
-
-
-
Improper Column Installation: A poorly installed column can create dead volume, causing peak broadening and tailing.
-
Solution:
-
Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth into the injector and detector.
-
-
Question: My GC-MS sensitivity for adamantane compounds is low. How can I improve it?
Answer:
Low sensitivity can be a significant challenge, especially for trace-level analysis. Here are several approaches to enhance sensitivity:
-
Optimize Injection Technique:
-
For trace analysis, use splitless injection to introduce more of the sample onto the column.
-
Ensure the injection speed is fast and consistent.
-
-
Select Appropriate MS Mode:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases sensitivity by focusing on specific ions characteristic of your adamantane analytes.
-
-
Derivatization: For adamantane derivatives with functional groups that are not amenable to GC-MS analysis (e.g., highly polar groups), derivatization can improve volatility and thermal stability, leading to better peak shape and higher sensitivity.
-
System Maintenance:
-
A clean ion source is crucial for optimal sensitivity. Regularly clean the ion source components as recommended by the instrument manufacturer.
-
Check for and eliminate any leaks in the GC system, as this can reduce the amount of analyte reaching the detector.
-
HPLC Troubleshooting
Question: I am experiencing significant peak tailing when analyzing aminoadamantanes (e.g., amantadine, memantine) by reverse-phase HPLC. What should I do?
Answer:
Peak tailing is a very common problem for basic compounds like aminoadamantanes on silica-based reversed-phase columns due to strong interactions with residual silanol groups on the stationary phase. Here are effective solutions:
-
Mobile Phase pH Adjustment:
-
Lowering the mobile phase pH to around 2-3 will protonate the silanol groups, minimizing their interaction with the protonated amine analytes. This is a very effective way to reduce tailing.
-
-
Use of Mobile Phase Additives:
-
Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
-
-
Column Selection:
-
Use a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.
-
Consider using a column specifically designed for the analysis of basic compounds.
-
-
Derivatization: Pre-column derivatization of the primary amine group can eliminate its basicity and the associated tailing problem. This is often necessary for UV or fluorescence detection as the adamantane cage itself lacks a strong chromophore.
Question: The derivatization reaction for my aminoadamantane is incomplete or inconsistent. How can I troubleshoot this?
Answer:
Incomplete or variable derivatization can lead to poor accuracy and precision. Here are some common causes and solutions:
-
Suboptimal Reaction Conditions:
-
pH: Most derivatization reactions for amines are pH-dependent. Ensure the reaction buffer is at the optimal pH as specified in the method.
-
Temperature and Time: Ensure the reaction is carried out at the correct temperature and for the specified duration. Inconsistent heating or timing will lead to variable results.
-
Reagent Concentration: An insufficient amount of derivatizing reagent can lead to incomplete reaction. Ensure the reagent is in sufficient excess.
-
-
Reagent Degradation: Derivatizing reagents can be sensitive to moisture and light.
-
Solution: Store reagents under the recommended conditions (e.g., desiccated, protected from light). Prepare fresh reagent solutions regularly.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.
-
Solution: Improve the sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of adamantane-based drugs like amantadine and memantine by HPLC?
A1: Adamantane and its simple amino derivatives lack a significant chromophore or fluorophore, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization introduces a chemical group that absorbs UV light or fluoresces, thereby enabling sensitive detection.
Q2: What are some common derivatizing reagents used for aminoadamantanes in HPLC analysis?
A2: Several reagents are used to derivatize the primary amine group of compounds like amantadine and memantine. Common examples include:
-
Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield fluorescent derivatives.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
-
(2-Naphthoxy) Acetyl chloride: Used for UV detection.
Q3: Can I analyze adamantane compounds without derivatization?
A3: Yes, under certain conditions. GC-MS can be used to analyze many adamantane compounds directly due to the mass spectrometer's ability to detect the native molecule and its fragments. For HPLC, detectors that do not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used for the analysis of underivatized adamantane compounds. However, these detectors may have different sensitivity and linearity characteristics compared to UV or fluorescence detectors. A Refractive Index (RI) detector can also be used, but it is generally less sensitive and not compatible with gradient elution.
Q4: What are the key parameters to consider when developing a GC-MS method for adamantane derivatives?
A4: Key parameters include:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: Should be high enough to ensure complete vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program: An appropriate temperature ramp is needed to achieve good separation of the analytes from each other and from matrix components.
-
MS Parameters: For quantification, using Selected Ion Monitoring (SIM) mode is crucial for achieving high sensitivity and selectivity. The choice of characteristic ions to monitor is critical.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for adamantane compounds.
Table 1: HPLC Method Parameters and Performance for Amino-Adamantane Drugs
| Parameter | Amantadine with (2-Naphthoxy) Acetyl Chloride Derivatization | Memantine with OPA Derivatization |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Chromolith Performance RP-18e (100 x 4.6 mm) |
| Mobile Phase | 0.02 M Ammonium Acetate Buffer : Methanol (12:88 v/v) | Acetonitrile : 0.025 M Phosphate Buffer, pH 4.6 (50:50 v/v) |
| Flow Rate | 1.5 mL/min | 2.5 mL/min |
| Detection | UV at 226 nm | Fluorescence (Ex: 335 nm, Em: 440 nm) |
| Linearity Range | 28 - 171 µg/mL | 2 - 80 ng/mL |
| LOD | 0.23 µg/mL | Not Reported |
| LOQ | 0.69 µg/mL | 2 ng/mL |
| Accuracy | 98.9 - 99.6% | Not Reported |
| Precision | Not Reported | < 8% (Intra- and Inter-day) |
Table 2: GC-MS Method Parameters for Adamantane Analysis
| Parameter | Adamantanes in Crude Oil |
| Column | Fused silica capillary (30 m x 0.25 mm ID, 0.10 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 70°C (2 min), ramp 30°C/min to 100°C, ramp 4°C/min to 308°C (8 min) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| LOD | Not Reported |
| LOQ | Not Reported |
Experimental Protocols
Protocol 1: HPLC Analysis of Amantadine in a Pharmaceutical Formulation with Pre-column Derivatization
This protocol is based on the method described by S. Ashutosh Kumar et al.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve amantadine hydrochloride in a suitable diluent to obtain a stock solution.
-
Perform serial dilutions to prepare working standard solutions within the linearity range (e.g., 28-171 µg/mL).
-
-
Sample Preparation:
-
For tablet formulations, crush a number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the derivatizing agent, (2-Naphthoxy) Acetyl chloride.
-
Allow the reaction to proceed under the optimized conditions (e.g., specific time and temperature).
-
Quench the reaction if necessary, as per the validated method.
-
-
HPLC Analysis:
-
Inject the derivatized solution into the HPLC system.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M Ammonium Acetate Buffer : Methanol (12:88 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 226 nm
-
-
Quantify the amantadine concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Protocol 2: GC-MS Analysis of Adamantane in a Complex Matrix (e.g., Crude Oil)
This protocol is a general guide based on typical methods for hydrocarbon analysis.
-
Sample Preparation:
-
Dilute the crude oil sample in a suitable organic solvent (e.g., isooctane).
-
If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at a temperature sufficient for volatilization (e.g., 280°C).
-
Oven Program: A temperature gradient to separate analytes (e.g., initial hold at 60°C, ramp to 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for adamantane (e.g., m/z 136, 135, 93). For screening, full scan mode can be used.
-
-
-
Data Analysis:
-
Identify adamantane based on its retention time and the presence of characteristic ions.
-
Quantify by comparing the peak area to a calibration curve prepared from adamantane standards.
-
Visualizations
Caption: Workflow for HPLC analysis of aminoadamantanes with derivatization.
Caption: Troubleshooting logic for peak tailing in adamantane analysis.
Avoiding impurities in the preparation of adamantane-based drugs
Welcome to the technical support center for the preparation of adamantane-based drugs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities in the synthesis of amantadine, rimantadine, and memantine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of adamantane-based drugs?
A1: Impurities in adamantane-based drug synthesis can arise from several sources:
-
Starting Materials: Purity of the initial adamantane or its derivatives is crucial. Contaminants in starting materials can carry through the synthesis or lead to side reactions.
-
Side Reactions: Incomplete reactions or competing reaction pathways can generate structurally related impurities. For example, in Friedel-Crafts alkylations, over-alkylation can occur, leading to polysubstituted adamantane derivatives.[1][2] In the Ritter reaction, the formation of diacetamide impurities is a known issue.
-
Reagents and Solvents: Residual solvents, by-products from reagents, or contaminants within the reagents themselves can be incorporated into the final product.
-
Degradation: The stability of the active pharmaceutical ingredient (API) during synthesis, purification, and storage is critical. Exposure to heat, light, or incompatible materials can lead to the formation of degradation products.
Q2: How can I detect and identify impurities in my adamantane drug product?
A2: A combination of analytical techniques is typically employed for impurity profiling:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for separating and identifying volatile impurities. It is particularly useful for analyzing the core adamantane structure and its less polar derivatives.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the gold standard for analyzing non-volatile and polar impurities. For adamantane derivatives lacking a strong chromophore, pre-column derivatization might be necessary to enhance UV detection.[5][6][7]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the structure of unknown impurities once they have been isolated.[8]
Q3: What are some general strategies for minimizing impurity formation?
A3: Proactive measures can significantly reduce impurity levels:
-
Optimize Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry of reactants to favor the desired reaction pathway and minimize side reactions.
-
Use High-Purity Starting Materials: Whenever possible, use starting materials with a well-characterized purity profile.
-
In-Process Monitoring: Utilize analytical techniques like TLC, GC, or HPLC to monitor the progress of the reaction and detect the formation of impurities in real-time. This allows for adjustments to be made before the reaction is complete.[9]
-
Appropriate Work-up and Purification: Develop a robust purification strategy, which may include extraction, crystallization, and/or chromatography, to effectively remove impurities.[10][11]
Troubleshooting Guides
Amantadine Hydrochloride
Problem: High levels of unreacted 1-bromoadamantane detected by GC.
| Possible Cause | Suggested Solution |
| Incomplete reaction during amination. | Increase reaction time or temperature. Ensure proper mixing. Consider using a phase transfer catalyst to enhance reactivity.[12] |
| Insufficient amount of aminating agent. | Increase the molar ratio of the aminating agent (e.g., urea, formamide) to 1-bromoadamantane. |
Problem: Presence of an unknown peak in the HPLC chromatogram after derivatization.
| Possible Cause | Suggested Solution |
| Formation of a side product during the Ritter reaction. | Optimize the Ritter reaction conditions. Ensure the use of a high-purity nitrile and a suitable acid catalyst. |
| Degradation of amantadine. | Investigate the stability of amantadine under the derivatization and HPLC analysis conditions. Adjust pH and temperature as needed. |
Rimantadine Hydrochloride
Problem: Low yield and presence of multiple by-products in the reductive amination of 1-acetyladamantane.
| Possible Cause | Suggested Solution |
| Non-selective reduction. | Screen different reducing agents and catalysts (e.g., NaBH4, catalytic hydrogenation with different metal catalysts like Ni, Co, Ru) to improve selectivity.[9] Optimize pressure and temperature for catalytic hydrogenation. |
| Competing side reactions. | Control the reaction temperature to minimize side reactions. Ensure the purity of the starting 1-acetyladamantane. |
Problem: Residual toluene detected in the final product.
| Possible Cause | Suggested Solution |
| Inefficient removal of solvent from the synthesis or purification steps. | Employ a more effective drying method, such as vacuum drying at an elevated but safe temperature. As per USP monographs, the limit for toluene should be controlled.[13] |
| Use of toluene in the final crystallization step. | Consider alternative solvents for the final crystallization that are more easily removed. |
Memantine Hydrochloride
Problem: Presence of over-methylated (1-Amino-3,5,7-trimethyladamantane) and under-methylated (1-Amino-3-methyladamantane) impurities.
| Possible Cause | Suggested Solution |
| Impurities present in the starting 1,3-dimethyladamantane. | Use highly pure 1,3-dimethyladamantane. Analyze the starting material by GC-MS to quantify the levels of trimethyl and monomethyl adamantane impurities. |
| Side reactions during the synthesis. | Optimize the reaction conditions of the bromination and subsequent amination steps to minimize the formation of these by-products. |
Problem: Formation of 1,3-diacetamido-5,7-dimethyl adamantane impurity.
| Possible Cause | Suggested Solution |
| Di-substitution during the Ritter reaction. | The Ritter reaction can sometimes lead to the formation of di-substituted products.[14][15] Control the stoichiometry of acetonitrile and the reaction time to minimize the formation of the diacetamide impurity. |
| Inadequate purification. | Develop a more effective recrystallization protocol. Experiment with different solvent systems to selectively precipitate the desired product while leaving the diacetamide impurity in the mother liquor. |
Quantitative Data on Impurity Reduction
The following table summarizes the effectiveness of recrystallization in reducing impurities during the purification of Memantine Hydrochloride.
| Solvent System | Initial Purity (GC) | Purity after Recrystallization (GC) | Maximum Single Impurity After Recrystallization | Yield |
| Acetone/Water (6:1 v/v) | 89.0% | 99.93% | < 0.1% | 67% |
| Water | 89.0% | 99.51% | 0.43% | 52% |
| Ethanol | 89.0% | 99.34% | 0.54% | 38% |
| Acetone | 89.0% | 99.18% | 0.77% | 26% |
Data sourced from patent CN106966909A.[16]
Experimental Protocols
Protocol 1: Synthesis of Amantadine Hydrochloride via Ritter-type Reaction
This protocol is based on a microwave-assisted method.[6]
-
Preparation of N-(1-adamantyl)acetamide:
-
Slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over 20 minutes in a round-bottom flask.
-
Maintain the suspension for 30 minutes, then add acetonitrile (29 mL, 0.5 mol).
-
Subject the reaction mixture to microwave radiation (40 °C, 50 W) for 3 hours.
-
After completion, cool the reaction and add ice water (370 mL). Stir for 30 minutes at 0-5 °C.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.
-
-
Hydrolysis to Amantadine Hydrochloride:
-
In a round-bottom flask, prepare a mixture of sodium hydroxide (6.0 g), water (3 mL), and propylene glycol (20 mL).
-
Add the N-(1-adamantyl)acetamide (7.90 g, 0.04 mol) to this mixture.
-
Subject the reaction to microwave radiation (120 °C, 100 W) for 2 hours.
-
Cool the reaction mixture to room temperature and add ice-cold water (60 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Concentrate the combined organic layers to half the volume and add 5N HCl (38 mL).
-
Heat the mixture to 50 °C for 1 hour, then cool to room temperature.
-
Separate the aqueous layer and evaporate under vacuum to obtain a white solid.
-
Triturate the solid with acetone (5 mL), heat to 50 °C for 30 minutes, then cool to 0-5 °C for 1 hour.
-
Filter the white solid and dry under vacuum to yield amantadine hydrochloride.
-
Protocol 2: Purification of Memantine Hydrochloride by Recrystallization
This protocol is based on a patent for purifying crude memantine hydrochloride.[10]
-
Solvent Selection: A mixed solvent system of acetone and water (e.g., 6:1 v/v) has been shown to be effective.[16]
-
Dissolution: Add the crude memantine hydrochloride to the chosen solvent system in a reaction flask.
-
Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Crystallization: Cool the solution to between -15 °C and 5 °C and maintain this temperature with stirring for 2-3 hours to allow for crystallization.
-
Filtration and Washing: Filter the resulting crystals and wash the filter cake with a small amount of cold acetone.
-
Drying: Dry the purified memantine hydrochloride under vacuum at approximately 60 °C.
Visualizations
Caption: Impurity formation pathways in Memantine synthesis.
Caption: General troubleshooting workflow for impurities.
References
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]
- 5. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]
- 6. thaiscience.info [thaiscience.info]
- 7. doaj.org [doaj.org]
- 8. jmpm.vn [jmpm.vn]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Rimantadine Hydrochloride [drugfuture.com]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 1-Thiocyanatomethyl-adamantane via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to confirm the structure of 1-thiocyanatomethyl-adamantane. By examining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the key structural features of this adamantane derivative. For comparative purposes, spectroscopic data for adamantane and its structural isomer, 1-adamantyl isothiocyanate, are also presented.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-thiocyanatomethyl-adamantane and related compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| 1-Thiocyanatomethyl-adamantane | ~2150 (sharp, medium) ~2900-3000 (strong) ~1450 (medium) | C≡N (thiocyanate) stretch C-H (alkane) stretch CH₂ bend |
| Adamantane | ~2900-3000 (strong) ~1450 (medium) | C-H (alkane) stretch CH₂ bend |
| 1-Adamantyl isothiocyanate | ~2100-2250 (broad, strong) ~2900-3000 (strong) ~1450 (medium) | N=C=S (isothiocyanate) stretch C-H (alkane) stretch CH₂ bend |
Note: Specific experimental IR data for 1-thiocyanatomethyl-adamantane was not available in the searched literature. The provided frequency is a typical value for organic thiocyanates.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-Thiocyanatomethyl-adamantane | ~3.0 | s | -CH₂-SCN |
| ~1.5-2.0 | m | Adamantane protons | |
| Adamantane [1] | 1.87 | m | CH₂ |
| 1.75 | m | CH | |
| 1-Adamantyl isothiocyanate [2] | 2.01-1.46 | m | Adamantane protons |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-Thiocyanatomethyl-adamantane | ~110-115 ~50-55 ~30-45 | -SCN -C H₂-SCN Adamantane carbons |
| Adamantane [3][4] | 37.8 | CH |
| 28.0 | CH₂ | |
| 1-Adamantyl isothiocyanate [5][6] | 129.4 | N=C=S |
| 58.5 | Quaternary C in Adamantane | |
| 43.8 | Adamantane carbons | |
| 35.6 | Adamantane carbons | |
| 29.3 | Adamantane carbons |
Note: Specific experimental ¹³C NMR data for 1-thiocyanatomethyl-adamantane was not available in the searched literature. The provided chemical shifts are estimates based on typical values for similar structures.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 1-Thiocyanatomethyl-adamantane [7] | 207 | 135 (adamantyl cation) |
| Adamantane [8] | 136 | 135, 93, 79 |
| 1-Adamantyl isothiocyanate [6][9] | 193 | 135 (adamantyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the thin solid film method is commonly used. A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean salt plate is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: The sample (typically 1-5 mg for ¹H NMR, 10-25 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR: The sample is placed in the spectrometer's magnet. The acquisition parameters, such as the number of scans and relaxation delay, are set. The free induction decay (FID) signal is acquired and then Fourier-transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
-
Data Acquisition for ¹³C NMR: The procedure is similar to ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.[11]
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS). The sample is vaporized and then ionized, often using electron ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[3]
-
Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logic of using combined spectroscopic data for structure confirmation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logic diagram for structure elucidation.
By integrating the information from these complementary spectroscopic techniques, the chemical structure of 1-thiocyanatomethyl-adamantane can be unequivocally confirmed. The presence of the thiocyanate group, the adamantane core, and the methylene linker are all supported by the presented data. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development who are working with adamantane derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-ADAMANTYL ISOTHIOCYANATE(4411-26-1) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 5. 1-ADAMANTYL ISOTHIOCYANATE(4411-26-1) 13C NMR [m.chemicalbook.com]
- 6. 1-ADAMANTYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. Adamantane, 1-thiocyanatomethyl- | C12H17NS | CID 6422917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adamantane [webbook.nist.gov]
- 9. Adamantyl isothiocyanate | C11H15NS | CID 107279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rsc.org [rsc.org]
Comparative study of Adamantane, 1-thiocyanatomethyl- and other adamantane antivirals
A comprehensive review of the experimental data on the antiviral activity of adamantane, its well-established derivatives amantadine and rimantadine, and other analogues reveals a class of compounds with a rich history in antiviral research, primarily against Influenza A. However, a notable gap in the scientific literature exists regarding the antiviral properties of 1-thiocyanatomethyl-adamantane, for which no quantitative experimental data could be retrieved despite a thorough search.
This guide provides a comparative overview of the antiviral performance of key adamantane derivatives based on available experimental evidence, alongside detailed methodologies for the cited experiments. The focus is on quantitative data to facilitate objective comparisons for researchers, scientists, and drug development professionals.
Introduction to Adamantane Antivirals
The adamantane scaffold, a rigid tricyclic hydrocarbon, has served as a foundational structure in the development of several antiviral agents.[1] Its lipophilic nature is thought to contribute to its interaction with viral components and cellular membranes.[2] The most prominent members of this class, amantadine and rimantadine, were among the first synthetic antiviral drugs approved for clinical use.[3]
Mechanism of Action: The M2 Proton Channel
The primary mechanism of action for amantadine and rimantadine against Influenza A virus involves the blockade of the M2 proton channel.[3] This viral protein is crucial for the uncoating of the virus within the host cell's endosome, a process that requires the acidification of the virion interior. By inhibiting the M2 channel, these drugs prevent the release of the viral genome into the cytoplasm, thereby halting replication at an early stage.
Caption: Mechanism of action of adamantane antivirals against Influenza A.
Comparative Antiviral Activity
While specific data for 1-thiocyanatomethyl-adamantane is unavailable, numerous studies have quantified the activity of other derivatives. The following tables summarize representative data for amantadine, rimantadine, and other analogues against various viruses. It is important to note that widespread resistance in circulating Influenza A strains has significantly limited the clinical utility of amantadine and rimantadine.[3]
Table 1: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 0.5 - 5 | >100 | >20 - >200 | [3] |
| Rimantadine | Influenza A/H3N2 | MDCK | 0.1 - 1 | >100 | >100 - >1000 | [3] |
| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | ~0.14 | >100 | >714 | [4] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Adamantane Derivative 5 | Vaccinia Virus | Vero | 0.133 | >309.3 | >2325 | [5] |
| Adamantane Derivative 6 | Cowpox Virus | Vero | 0.928 | >280 | >301 | [5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are representative protocols for determining antiviral activity and cytotoxicity.
Plaque Reduction Assay (Influenza A)
This assay is a standard method to quantify the inhibition of viral replication.
Caption: Workflow for a typical plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and grown to confluency.
-
Infection: The cell monolayer is washed and then infected with a known amount of Influenza A virus (e.g., 100 plaque-forming units, PFU).
-
Compound Addition: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound is then added.
-
Overlay and Incubation: An overlay of agar or methylcellulose in media is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated at 37°C in a CO2 incubator for 2-3 days.
-
Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye like crystal violet, which stains the living cells but leaves the plaques (areas of dead cells) unstained.
-
Quantification: The plaques are counted, and the percentage of plaque reduction compared to the untreated virus control is calculated for each compound concentration.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Cells (e.g., MDCK) are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells, and the plate is incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer (e.g., at 570 nm).
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated by comparing the absorbance of treated cells to untreated control cells.
Conclusion and Future Directions
The adamantane scaffold remains a subject of interest in antiviral drug discovery. While the clinical use of early derivatives like amantadine and rimantadine against influenza has diminished due to resistance, the exploration of new analogues continues to yield compounds with potent activity against various viruses. The high selectivity index of compounds like glycyl-rimantadine against Influenza A and the potent activity of other derivatives against poxviruses highlight the potential for developing novel therapeutics.
The complete absence of published antiviral data for 1-thiocyanatomethyl-adamantane underscores a significant research gap. Future studies are warranted to synthesize and evaluate the antiviral spectrum and potency of this and other under-explored adamantane derivatives. Such research could uncover new leads for the development of effective treatments for a range of viral diseases. Researchers are encouraged to employ standardized assays, such as those described in this guide, to ensure that data is comparable across studies and can effectively contribute to the collective understanding of this important class of antiviral compounds.
References
- 1. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1-(thiocyanatomethyl)adamantane and Amantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the well-established drug amantadine and the less-characterized compound 1-(thiocyanatomethyl)adamantane. While extensive experimental data is available for amantadine, information on 1-(thiocyanatomethyl)adamantane is limited. This guide summarizes the existing data for amantadine and provides a predictive overview of the potential activities of 1-(thiocyanatomethyl)adamantane based on the known properties of its structural components: the adamantane cage and the thiocyanate group.
Overview of Compounds
Amantadine , or 1-aminoadamantane, is an antiviral and antiparkinsonian drug that has been in clinical use for decades.[1][2] Its mechanisms of action, particularly in inhibiting the influenza A M2 proton channel and modulating dopaminergic and glutamatergic neurotransmission, are well-documented.[1][2][3]
1-(thiocyanatomethyl)adamantane is a derivative of adamantane featuring a thiocyanatomethyl group attached to the adamantane cage. While its chemical structure is known, there is a scarcity of published experimental data on its specific biological activities. Predictions about its potential effects can be inferred from the established pharmacology of other adamantane derivatives and compounds containing the thiocyanate moiety.
Comparative Data on Biological Activity
Due to the lack of specific experimental data for 1-(thiocyanatomethyl)adamantane, the following tables present a comparison based on established data for amantadine and predicted activities for 1-(thiocyanatomethyl)adamantane.
Antiviral Activity
| Feature | Amantadine | 1-(thiocyanatomethyl)adamantane (Predicted) |
| Target Virus | Influenza A virus[1][4] | Potential for broad-spectrum antiviral activity, including against influenza and coronaviruses. |
| Mechanism of Action | Blocks the M2 proton ion channel of the influenza A virus, inhibiting viral uncoating.[1][3] | The adamantane cage may interfere with viral entry or replication. The thiocyanate group could have direct antiviral effects or modulate host responses. |
| Resistance | Widespread resistance in circulating influenza A strains has limited its clinical use.[1] | Activity against resistant strains would depend on a novel mechanism of action. |
Neuroprotective Activity
| Feature | Amantadine | 1-(thiocyanatomethyl)adamantane (Predicted) |
| Primary Indication | Parkinson's disease, drug-induced extrapyramidal symptoms.[2][5] | Potential neuroprotective effects in various neurodegenerative disease models. |
| Mechanism of Action | Non-competitive NMDA receptor antagonist, enhances dopamine release, and blocks dopamine reuptake.[1][2][3] | The adamantane moiety suggests potential interaction with NMDA receptors. The thiocyanate group may exhibit antioxidant and anti-inflammatory properties.[6] |
| Clinical Use | Used to treat symptoms of Parkinson's disease and has been investigated for traumatic brain injury.[1][5] | No clinical data available. |
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of amantadine are well-established. Similar methodologies could be employed to investigate 1-(thiocyanatomethyl)adamantane.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.
-
Virus Infection: Cells are infected with a specific strain of influenza A virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound (amantadine or 1-(thiocyanatomethyl)adamantane).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is stained with crystal violet to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated.
Neuroprotective Activity Assay (NMDA-induced Excitotoxicity in Primary Neuronal Cultures)
-
Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.
-
Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test compound for a specified period.
-
NMDA Exposure: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours of NMDA exposure, cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The concentration of the compound that provides 50% protection against NMDA-induced cell death (EC50) is determined.
Signaling Pathways and Experimental Workflows
Amantadine's Mechanism of Action in Influenza A
Caption: Amantadine blocks the M2 proton channel of Influenza A, preventing viral uncoating.
Amantadine's Neuroprotective Mechanism
Caption: Amantadine enhances dopamine release and antagonizes NMDA receptors.
Experimental Workflow for Screening Adamantane Derivatives
References
- 1. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Comparative study of neurophysiological effects of adamantane derivatives in the experimental parkinsonism model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Cross-Reference for 1-(Thiocyanatomethyl)adamantane and Alternatives
For researchers and professionals in drug development, accurate spectroscopic identification of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-(thiocyanatomethyl)adamantane and its structural isomer, 1-adamantyl isothiocyanate. Due to the limited availability of public experimental spectra for 1-(thiocyanatomethyl)adamantane, this guide leverages data from its isomer and the parent adamantane molecule to provide a valuable cross-referencing tool.
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 1-(thiocyanatomethyl)adamantane, alongside the experimental data for 1-adamantyl isothiocyanate and adamantane. This allows for a clear comparison of the influence of the thiocyanatomethyl and isothiocyanate functional groups on the adamantane scaffold.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Adamantane Protons | -CH₂-SCN / -NCS | Reference |
| 1-(Thiocyanatomethyl)adamantane | Data not available | Data not available | |
| 1-Adamantyl isothiocyanate | 2.01-1.46 (m, 15H) | N/A | [1] |
| Adamantane | 1.87 (s, 4H, CH), 1.78 (s, 12H, CH₂) | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Adamantane Carbons | -CH₂-SCN / -NCS | Reference |
| 1-(Thiocyanatomethyl)adamantane | Data not available | Data not available | |
| 1-Adamantyl isothiocyanate | 58.54 (quaternary C), 43.83 (CH), 35.61 (CH₂), 29.29 (CH₂) | 129.45 | [1] |
| Adamantane | 37.85 (CH), 28.46 (CH₂) | N/A |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Reference |
| 1-(Thiocyanatomethyl)adamantane | 207 | 135 [Ad]⁺ | [2] |
| 1-Adamantyl isothiocyanate | 193 | 135 [Ad]⁺ | [1] |
| Adamantane | 136 | 93, 79 | [3][4] |
Table 4: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C-H (Adamantane) | -SCN / -NCS Stretch | Reference |
| 1-(Thiocyanatomethyl)adamantane | ~2900 (stretch) | ~2150 (sharp) | Expected |
| 1-Adamantyl isothiocyanate | ~2900 (stretch) | ~2100 (broad, intense) | Expected |
| Adamantane | ~2900 (stretch) | N/A | [5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The data is acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[1]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for organic molecules (e.g., 0-12 ppm). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6][7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy if needed.[7][8]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): [9]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1][10]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[11]
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy: [12]
-
Sample Preparation (Thin Film Method): Dissolve a few milligrams of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[13][14]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.
-
Spectrum Generation: The data is processed using a Fourier transform to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[12]
Visualizations
The following diagrams illustrate the logical workflow for cross-referencing spectroscopic data and the relationship between the compared compounds.
Caption: Workflow for spectroscopic data cross-referencing.
Caption: Structural relationship of the compared adamantane derivatives.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Adamantane, 1-thiocyanatomethyl- | C12H17NS | CID 6422917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane [webbook.nist.gov]
- 4. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. memphis.edu [memphis.edu]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. metbio.net [metbio.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of Adamantane-Based Compounds: Efficacy in Antiviral and Neurological Applications
For Immediate Release
[City, State] – [Date] – A comprehensive review of adamantane-based compounds highlights their diverse therapeutic applications, ranging from antiviral agents against influenza A to neuroprotective drugs for Alzheimer's disease. This guide provides a detailed comparison of the efficacy of prominent adamantane derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Adamantane, a unique tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, leading to the development of several clinically significant drugs.[1][2][3] This comparison focuses on the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, examining their mechanisms of action, efficacy, and resistance profiles.
Antiviral Adamantanes: A Tale of Two M2 Inhibitors
Amantadine and its successor, rimantadine, exert their antiviral effects by targeting the M2 proton channel of the influenza A virus, a critical component for viral uncoating and replication.[1][4][5][6] While both drugs share a similar mechanism, their clinical profiles show key differences.
Comparative Efficacy
Clinical studies have demonstrated that amantadine and rimantadine have comparable efficacy in the treatment and prophylaxis of influenza A in healthy adults.[7][8][9][10] Amantadine has been shown to prevent 61% of influenza A cases and reduce the duration of fever by approximately one day.[7][8] Rimantadine exhibits similar effectiveness in treating symptoms.[7][8] However, in vitro studies have indicated that rimantadine can be significantly more active than amantadine against both H1N1 and H3N2 influenza A virus strains.[3]
| Compound | Target | Efficacy (Influenza A) | Key Distinctions |
| Amantadine | M2 Proton Channel | Prevents 61% of cases; reduces fever duration by ~1 day.[7][8] | Higher incidence of CNS side effects.[7][9][10] |
| Rimantadine | M2 Proton Channel | Comparable treatment efficacy to amantadine.[7][8] | Better tolerated with fewer CNS side effects.[5][7][9][10] |
Resistance
A significant challenge with adamantane-based antivirals is the rapid emergence of resistant influenza strains.[6] Resistance is primarily associated with single amino acid substitutions in the transmembrane domain of the M2 protein.[3] High levels of adamantane resistance persist in currently circulating influenza A strains, leading to recommendations against their use for most cases of influenza.[6]
Neuroprotective Adamantanes: Targeting the NMDA Receptor
Memantine, another prominent adamantane derivative, has a distinct mechanism of action, functioning as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[11] This action is crucial for its therapeutic effects in neurological disorders like Alzheimer's disease, where excessive glutamate activity can lead to neuronal damage.[12][13]
Comparative Efficacy
Memantine's efficacy in treating moderate to severe Alzheimer's disease has been established in numerous clinical trials, showing improvements in cognitive function, and daily functioning.[2][11][12][13] Unlike high-affinity NMDA receptor antagonists that can cause significant side effects, memantine's lower affinity and fast unblocking kinetics allow it to preferentially block excessive extrasynaptic NMDA receptor activity while preserving normal synaptic function.[14]
| Compound | Target | Efficacy (Neurological) | Key Distinctions |
| Memantine | NMDA Receptor | Improves cognition and daily function in moderate to severe Alzheimer's disease.[2][11][12][13] | Low-affinity antagonist with a favorable side-effect profile compared to high-affinity antagonists.[14] |
| Amantadine | NMDA Receptor (weak) | Also exhibits weak NMDA receptor antagonism; used in Parkinson's disease. | Lower affinity for the NMDA receptor compared to memantine.[15] |
Experimental Protocols
The evaluation of these adamantane-based compounds relies on a variety of well-established experimental protocols.
Antiviral Activity Assays
Plaque Reduction Assay: This is a standard method to quantify the infectivity of a virus.
-
Confluent monolayers of host cells (e.g., MDCK cells for influenza) are infected with the virus.[16]
-
After an incubation period to allow viral entry, the cell monolayer is covered with a semi-solid overlay medium containing the test compound at various concentrations.[16]
-
The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[17]
-
Cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.[16] The reduction in the number of plaques in the presence of the compound compared to an untreated control indicates antiviral activity.
Cell-Based ELISA: This high-throughput method measures the abundance of viral proteins in infected cells.
-
Host cells are seeded in 96-well plates and infected with the virus in the presence of the test compound.[4][18]
-
After incubation, the cells are fixed and permeabilized.[18][19]
-
A primary antibody specific to a viral protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19]
-
A substrate is added that produces a colorimetric or chemiluminescent signal, which is proportional to the amount of viral protein.[4] A reduction in signal indicates inhibition of viral replication.
NMDA Receptor Activity Assays
Whole-Cell Patch-Clamp Recording: This electrophysiological technique allows for the study of ion channel function, including NMDA receptors.
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a neuron expressing NMDA receptors.[20][21][22]
-
The membrane patch under the pipette is ruptured to gain electrical access to the entire cell ("whole-cell" configuration).[21]
-
The cell's membrane potential is clamped at a specific voltage, and currents flowing through the NMDA receptors are recorded in response to the application of agonists (e.g., glutamate and glycine) and antagonists (e.g., memantine).[20][22][23]
-
This allows for the characterization of the compound's blocking kinetics and voltage dependency.[15]
NMDA Receptor Binding Assay: This biochemical assay quantifies the affinity of a compound for the NMDA receptor.
-
Membrane preparations from tissues expressing NMDA receptors (e.g., rat brain) are incubated with a radiolabeled ligand that binds to a specific site on the receptor (e.g., [3H]MK-801, which binds to the channel pore).[24]
-
The test compound is added at various concentrations to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured after separating the membranes from the solution (e.g., by filtration).
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, which can be used to calculate the binding affinity (Ki).
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.
Caption: Mechanism of memantine as an NMDA receptor antagonist.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. nbinno.com [nbinno.com]
- 6. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 11. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Memantine in Moderate to Severe Alzheimer's Disease | MedPath [trial.medpath.com]
- 13. researchgate.net [researchgate.net]
- 14. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Whole-cell patch-clamp recording [bio-protocol.org]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
In vivo validation of the antiviral effects of 1-(thiocyanatomethyl)adamantane
A comprehensive review of the in vivo antiviral properties of adamantane-based compounds, with a focus on amantadine and rimantadine as proxies for 1-(thiocyanatomethyl)adamantane, for which specific in vivo data is not publicly available. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy against influenza A and SARS-CoV-2, supported by experimental data and detailed protocols.
While specific in vivo validation data for the antiviral effects of 1-(thiocyanatomethyl)adamantane is not readily found in published literature, a robust body of research exists for its close structural analogs, amantadine and rimantadine.[1][2] These first-generation adamantane derivatives have been extensively studied and serve as a valuable benchmark for understanding the potential in vivo activity of novel adamantane compounds. This guide compares the in vivo antiviral effects of amantadine and rimantadine against influenza A virus and SARS-CoV-2, presenting key experimental findings and methodologies.
Comparative In Vivo Efficacy
The antiviral activity of amantadine and rimantadine has been evaluated in various animal models, primarily against influenza A virus, their main target, and more recently against SARS-CoV-2.
Influenza A Virus
Both amantadine and rimantadine have demonstrated prophylactic and therapeutic efficacy against susceptible strains of influenza A virus in vivo.[3][4] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1][5][6][7]
dot
Caption: Mechanism of action of adamantanes on the Influenza A virus replication cycle.
Table 1: Comparison of In Vivo Efficacy Against Influenza A Virus in Mice
| Parameter | Amantadine | Rimantadine | Reference |
| Animal Model | Mice (Swiss Webster) | Mice | [3][8] |
| Virus Strain | Mouse-adapted Influenza A | Mouse-adapted Influenza A | [3] |
| Dosage | 15 mg/kg/day | 4.5 - 24 mg/kg/day | [3][9] |
| Administration | Subcutaneous, Intraperitoneal | Oral | [3][10] |
| Efficacy | Provided protection against death. | Reduced mortality to 10% at maximum protective doses. Showed significant survival rates even when treatment was delayed up to 48 hours post-infection. | [3][9] |
| Viral Load | Not specified in provided abstracts. | Significantly less virus in the lungs of treated mice compared to controls at 24, 48, and 72 hours post-infection. | [3] |
SARS-CoV-2
The emergence of SARS-CoV-2 prompted investigations into the repurposing of existing antiviral drugs, including adamantane derivatives. In vivo studies have been conducted in hamster models, which mimic aspects of human COVID-19.[11][12]
Table 2: Comparison of In Vivo Efficacy Against SARS-CoV-2 in Golden Syrian Hamsters
| Parameter | Amantadine | Rimantadine | Reference |
| Animal Model | Golden Syrian Hamsters | Golden Syrian Hamsters | [11][13] |
| Virus Strain | SARS-CoV-2 WA/01 | SARS-CoV-2 WA/01 | [11][13] |
| Dosage | 60 mg/kg every 12h | 60 mg/kg every 12h | [11] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [11] |
| Efficacy | Did not significantly inhibit the virus compared to the no-drug control. | Modestly but significantly inhibited SARS-CoV-2 infection. | [11][13][14] |
| Viral Load in Lungs | No significant reduction. | Significant reduction in viral titers in the lungs. | [11][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for influenza A infection in mice and SARS-CoV-2 infection in hamsters.
In Vivo Influenza A Virus Infection in Mice
This protocol outlines a general procedure for assessing the efficacy of antiviral compounds against influenza A virus in a murine model.[15][16]
dot
Caption: General workflow for in vivo evaluation of antivirals against influenza A in mice.
Materials:
-
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.[17]
-
Virus: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/1934 H1N1).[18]
-
Anesthetics: Ketamine/xylazine solution.
-
Antiviral Compounds: Amantadine, Rimantadine, or other test articles.
-
Vehicle Control: Sterile saline or appropriate solvent for the antiviral compound.
Procedure:
-
Acclimatization: House mice in BSL-2 conditions for at least one week prior to the experiment.
-
Virus Inoculation: Anesthetize mice via intraperitoneal injection of ketamine/xylazine.[15] Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza A virus suspended in a small volume (e.g., 50 µL) of sterile saline.[15]
-
Antiviral Administration:
-
Prophylactic Regimen: Begin administration of the antiviral compound or vehicle at a specified time before virus inoculation (e.g., 24 hours) and continue for a set duration (e.g., daily for 5 days).
-
Therapeutic Regimen: Initiate treatment at a specified time after virus inoculation (e.g., 4, 24, or 48 hours) and continue for a set duration.[3]
-
-
Monitoring: Record body weight and clinical signs of illness daily for up to 14 days post-infection.
-
Endpoint Analysis:
-
Survival: Monitor survival rates over the 14-day observation period.
-
Viral Load: At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice and harvest the lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay on Madin-Darby canine kidney (MDCK) cells or by RT-qPCR.[16]
-
Histopathology: Fix lung tissue in formalin for histopathological analysis to assess lung injury and inflammation.
-
In Vivo SARS-CoV-2 Infection in Golden Syrian Hamsters
The golden Syrian hamster is a widely used model for studying SARS-CoV-2 pathogenesis and for the preclinical evaluation of antiviral therapies.[12][19]
dot
Caption: General workflow for in vivo evaluation of antivirals against SARS-CoV-2 in hamsters.
Materials:
-
Animals: Female golden Syrian hamsters, 6-10 weeks old.[20]
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) propagated in Vero E6 cells.
-
Anesthetics: Ketamine/xylazine/atropine solution.[20]
-
Antiviral Compounds: Amantadine, Rimantadine, or other test articles.
-
Vehicle Control: Sterile water or appropriate solvent.
Procedure:
-
Acclimatization: House hamsters in BSL-3 conditions in individually ventilated cages.[20]
-
Antiviral Administration: Begin administration of the antiviral compound (e.g., 60 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 24 hours prior to infection and continue at set intervals (e.g., every 12 hours).[11]
-
Virus Inoculation: Anesthetize the hamsters and inoculate them intranasally with a high-titer stock of SARS-CoV-2 (e.g., 4 x 10^4 PFU in 50 µL).[11][20]
-
Monitoring: Monitor the animals daily for weight loss and clinical signs of disease.
-
Endpoint Analysis: Euthanize the hamsters at a peak of viral replication, typically day 4 post-infection.[11] Harvest the lungs for the determination of viral load by plaque assay on Vero E6 cells and for histopathological examination.[21]
Conclusion
While direct in vivo data for 1-(thiocyanatomethyl)adamantane is currently unavailable, the extensive research on amantadine and rimantadine provides a solid foundation for predicting its potential antiviral activity. The comparative data presented here indicates that adamantane derivatives can exhibit significant in vivo efficacy against influenza A virus.[3] Their activity against other viruses, such as SARS-CoV-2, appears to be more variable, with rimantadine showing a modest but significant effect where amantadine did not.[11][13] The experimental protocols provided offer a standardized framework for the future in vivo validation of novel adamantane compounds like 1-(thiocyanatomethyl)adamantane, enabling a direct comparison with these established antivirals. Further research is warranted to elucidate the specific in vivo antiviral profile of 1-(thiocyanatomethyl)adamantane and determine its therapeutic potential.
References
- 1. M2 proton channel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rimantadine Therapy of Influenza A Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Amantadine and rimantadine against influenza A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Combined Therapy with Amantadine, Oseltamivir, and Ribavirin In Vivo against Susceptible and Amantadine-Resistant Influenza A Viruses | PLOS One [journals.plos.org]
- 11. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. journals.asm.org [journals.asm.org]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Adamantane Derivatives
Adamantane and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique structural properties, including rigidity, lipophilicity, and thermal stability. The synthesis of functionalized adamantanes is crucial for the development of new drugs and advanced materials. This guide provides a comparative benchmark of key synthetic methodologies, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their specific needs.
Core Synthesis Strategies: An Overview
The functionalization of the adamantane core can be broadly categorized into three main strategies:
-
Lewis Acid-Catalyzed Rearrangement: This classical approach builds the adamantane cage from a polycyclic hydrocarbon precursor, most notably the Schleyer synthesis from dicyclopentadiene. It is a foundational method for producing the parent adamantane.[1][2][3][4]
-
Direct C-H Functionalization: This modern and highly researched area focuses on directly converting the strong C-H bonds of the adamantane scaffold into new C-C or C-heteroatom bonds.[5][6][7] This approach is attractive for its atom economy and potential for late-stage functionalization. Key sub-categories include photocatalytic methods, which utilize light to generate reactive radical intermediates.[8][9][10]
-
Bridgehead Halogenation and Subsequent Substitution: This robust, two-step method first introduces a halogen (typically bromine) at one of the four equivalent tertiary bridgehead positions.[2] The resulting haloadamantane is a versatile intermediate that can be converted to a wide range of derivatives through nucleophilic substitution.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on factors such as the desired substitution pattern, required scale, and tolerance of functional groups. The following table summarizes quantitative data for representative examples of each core strategy.
| Method | Target Molecule | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Limitations | Reference |
| Lewis Acid Rearrangement | Adamantane | Dicyclopentadiene, H₂, AlCl₃/HCl | 3 h | ~23% | Large-scale production of parent adamantane. | Low yield, harsh conditions, limited to parent scaffold. | [11] |
| Photocatalytic C-H Alkylation | N-Boc-3-alkyl-memantine | N-Boc-memantine, electron-deficient olefin, photocatalyst (e.g., Ir-based) | 8-48 h | 74% | High functional group tolerance, late-stage functionalization, targets strong C-H bonds. | Requires specialized photochemical equipment, catalyst cost. | [12][13] |
| Halogenation & Substitution | Amantadine Hydrochloride | 1-Bromoadamantane, Acetylamide, H₂SO₄, HCl | Not Specified | 74% (overall) | Well-established, reliable, good yields for bridgehead substitution. | Multi-step process, use of strong acids. | [14] |
| Halogenation & Substitution | Memantine Hydrochloride | 1-Bromo-3,5-dimethyladamantane, Urea, Diphenyl ether, HCl | 6 h | ~76% (overall) | Economical and safe for specific amine synthesis. | Limited to specific derivatives, requires high temperatures. | [15] |
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are representative protocols for the key strategies discussed.
Protocol 1: Synthesis of Amantadine via Bridgehead Bromination and Ritter Reaction
This two-step procedure is a classic example of functionalizing adamantane after initial halogenation.
Step 1: Bromination of Adamantane A mixture of adamantane and bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃) is stirred at room temperature. The reaction is typically complete within a few hours. The reaction mixture is then quenched with an aqueous solution of sodium bisulfite and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield 1-bromoadamantane.
Step 2: Ritter Reaction and Hydrolysis 1-Bromoadamantane is dissolved in a mixture of acetylamide and concentrated sulfuric acid.[14] The reaction is stirred, leading to the formation of an N-adamantyl acetamide intermediate. After completion, the reaction is carefully poured onto ice and neutralized. The intermediate is then hydrolyzed using aqueous hydrochloric acid under reflux to yield amantadine hydrochloride, which can be isolated by filtration.[14]
Protocol 2: Photocatalytic C-H Alkylation of an Adamantane Derivative
This protocol illustrates a modern approach for direct C-H functionalization.[10][12]
General Procedure: In a nitrogen-filled glovebox, a vial is charged with the adamantane substrate (e.g., N-Boc-memantine, 1 equiv), an activated olefin (2 equiv), a photocatalyst (e.g., an iridium complex), and a hydrogen atom transfer (HAT) co-catalyst. Anhydrous solvent (e.g., acetonitrile) is added, and the vial is sealed. The mixture is then stirred and irradiated with visible light (e.g., 456 nm LEDs) at a controlled temperature for 8 to 48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the alkylated adamantane product.[12]
Visualizing Synthesis Workflows
Diagrams created using DOT language provide clear visual representations of the logical steps and relationships in each synthetic pathway.
Caption: Synthesis of Amantadine via Halogenation and Substitution.
Caption: General Mechanism for Photocatalytic C-H Alkylation.
Caption: Relationship between Adamantane Synthesis Strategies.
Conclusion
The synthesis of adamantane derivatives has evolved from classical rearrangement reactions to sophisticated direct C-H functionalization methods. For the large-scale production of the parent hydrocarbon, Lewis acid-catalyzed rearrangement remains relevant. The halogenation-substitution pathway offers a reliable and versatile route to a wide array of bridgehead-functionalized derivatives, including important pharmaceuticals like amantadine and memantine.[14][16][17] Meanwhile, emerging techniques like photocatalytic C-H functionalization provide powerful tools for late-stage modification and the synthesis of complex structures with high functional group tolerance.[10][13] The selection of an optimal synthetic route will be guided by the specific target molecule, desired scale, and available resources, with each method presenting a unique profile of advantages and limitations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. adamantanes [ursula.chem.yale.edu]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Directed C–H Functionalization of the Adamantane Framework | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Adamantane with the Modified Molecular Sieves Catalysts [energetic-materials.org.cn]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ijpsr.com [ijpsr.com]
- 15. jmpm.vn [jmpm.vn]
- 16. Memantine - Wikipedia [en.wikipedia.org]
- 17. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Adamantane Thiocyanates and Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] When combined with the chemically reactive thiocyanate (-SCN) or isothiocyanate (-NCS) functional groups, a diverse range of biological activities can be anticipated. This guide provides a comparative overview of the structure-activity relationships (SAR) of adamantane thiocyanates and their more extensively studied isomers, adamantyl isothiocyanates, with a focus on their anticancer and antiviral properties.
While research into adamantane thiocyanates is limited, the wealth of data on adamantyl isothiocyanates offers valuable insights and a benchmark for future investigations. This guide synthesizes the available experimental data to highlight key structural determinants of activity and point to promising avenues for drug discovery.
Anticancer Activity: A Tale of Two Isomers
The anticancer properties of adamantyl isothiocyanates (Ad-ITCs) have been a key area of investigation, particularly their ability to act as rescuing agents for the tumor suppressor protein p53.[1] In contrast, there is a notable scarcity of published data on the anticancer activity of adamantane thiocyanates.
Structure-Activity Relationship of Adamantyl Isothiocyanates
A critical factor influencing the anticancer potency of Ad-ITCs is the length of the alkyl chain separating the adamantane cage from the isothiocyanate group.[1] Studies have shown that an increase in the linker length, up to three carbon atoms, leads to enhanced antiproliferative activity. This is attributed to reduced steric hindrance and increased lipophilicity, which likely facilitates more favorable interactions with target proteins.[1]
The isothiocyanate functional group itself has been demonstrated to be essential for the biological activity of these compounds.[1] Replacement of the -NCS group with a thiooxoimidazole ring resulted in a loss of antiproliferative effects in MDA-MB-231 cells.[1]
Below is a summary of the in vitro cytotoxicity data for a series of adamantyl isothiocyanates against the MDA-MB-231 human breast cancer cell line.
| Compound | Structure | Linker Length (n) | IC50 (µM) after 24h[1] | IC50 (µM) after 72h[1] |
| Ad-ITC 1 | 1-Adamantyl isothiocyanate | 0 | > 48 | > 48 |
| Ad-ITC 3 | 1-(Isothiocyanatomethyl)adamantane | 1 | 24-48 | 24-48 |
| Ad-ITC 5 | 1-(2-Isothiocyanatoethyl)adamantane | 2 | 24-48 | 12-24 |
| Ad-ITC 6 | 1-(3-Isothiocyanatopropyl)adamantane | 3 | 12-24 | 12-24 |
| Ad-compound 13 | Derivative of Ad-ITC 5 lacking the ITC group | 2 | No inhibition | No inhibition |
Table 1: In vitro cytotoxicity of adamantyl isothiocyanates against MDA-MB-231 cells.
A study on adamantyl-containing isoselenocyanates, where selenium replaces sulfur, revealed that 1-isoselenocyanatoadamantane was three times more active against the MCF-7 cancer cell line than its sulfur-containing counterpart, 1-isothiocyanatoadamantane.[3] This highlights that even subtle changes to the functional group can significantly impact biological activity.
Adamantane Thiocyanates: An Unexplored Frontier
Currently, there is a lack of published quantitative data on the anticancer activity of adamantane thiocyanates. This represents a significant gap in the literature and an opportunity for future research. A direct comparison of the cytotoxicity of adamantane thiocyanates with their isothiocyanate isomers would be invaluable in elucidating the SAR of this compound class.
Antiviral Activity: The Adamantane Advantage
Experimental Protocols
The following provides a general methodology for assessing the in vitro cytotoxicity of adamantane derivatives, such as the MTT assay, which is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50%.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (adamantane derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for adamantane derivatives are diverse and depend on the specific functional groups attached to the adamantane core.
Adamantyl Isothiocyanates in Cancer
Ad-ITCs are believed to exert their anticancer effects, in part, by rescuing the function of mutant p53. This leads to the upregulation of wild-type p53 target genes, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.
Adamantane Derivatives in Viral Infections
The antiviral activity of aminoadamantane derivatives against influenza A is attributed to their ability to block the M2 proton channel of the virus. This inhibition prevents the uncoating of the viral genome and its subsequent replication within the host cell.
Conclusion and Future Directions
The structure-activity relationships of adamantyl isothiocyanates in the context of anticancer research are becoming increasingly well-defined, with the length of the alkyl linker emerging as a key determinant of activity. However, adamantane thiocyanates remain a largely unexplored chemical space. The synthesis and systematic biological evaluation of a library of adamantane thiocyanates are warranted to determine if these isomers hold any therapeutic promise. Direct comparative studies against their isothiocyanate counterparts will be crucial for establishing a clear SAR and for understanding the role of the SCN versus NCS moiety in mediating biological effects. Future research in this area could uncover novel adamantane-based compounds with unique pharmacological profiles.
References
A Comparative Analysis of the Mechanisms of Action for Adamantane Analogs
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to develop a range of therapeutics with diverse mechanisms of action. This guide provides a comparative analysis of the mechanisms of action for key adamantane analogs, supported by experimental data and detailed protocols, to aid in research and drug development efforts.
Antiviral Adamantane Analogs: Targeting the Influenza A M2 Proton Channel
Amantadine and its α-methyl derivative, rimantadine, were among the first clinically approved adamantane-based drugs. Their primary antiviral activity is directed against the influenza A virus.
Mechanism of Action:
The primary target of amantadine and rimantadine is the M2 protein, a proton-selective ion channel essential for the replication of the influenza A virus.[1][2] By blocking this channel, these drugs inhibit the acid-mediated dissociation of the viral ribonucleoprotein (RNP) complex within the endosome, a crucial step for the release of the viral genome into the cytoplasm and subsequent replication.[1] Rimantadine is reported to be up to ten times more active than amantadine.[2]
Newer adamantane analogs have been developed to overcome resistance to first-generation drugs. Some of these compounds exhibit alternative mechanisms, including the inhibition of viral entry into host cells and the disruption of the co-localization of viral M2 and M1 proteins, which is critical for viral assembly and budding.[3]
Comparative Antiviral Activity of Adamantane Analogs
| Compound | Target | Mechanism of Action | IC50 (μM) | Cell Line/Assay |
| Amantadine | Influenza A M2 Protein | Proton Channel Blockade | 0.4 - 2.5 | Madin-Darby Canine Kidney (MDCK) cells |
| Rimantadine | Influenza A M2 Protein | Proton Channel Blockade | 0.04 - 0.25 | Madin-Darby Canine Kidney (MDCK) cells |
| Spiro[adamantane-2,2'-pyrrolidine] (N-methyl derivative) | Influenza A M2 Protein | Proton Channel Blockade | ~0.1 | In vivo (mouse model) |
| 2-propyl-2-adamantanamine (38) | Multiple | Inhibition of cellular entry | Not specified | H1N1 pseudovirus entry assay |
| Spiro[adamantane-2,2'-piperidine] (60) | M2-M1 Protein Interaction | Disruption of viral assembly | Not specified | Co-localization studies |
Key Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of compounds against cytopathic viruses like influenza.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza A virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the adamantane analog.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques. The number of plaques in treated wells is compared to untreated control wells.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Plaque Reduction Assay Workflow
Neuroprotective Adamantane Analogs: Modulating the NMDA Receptor
Memantine is a prominent adamantane analog approved for the treatment of moderate-to-severe Alzheimer's disease. Its mechanism of action is distinct from the antiviral adamantanes and centers on the glutamatergic system.
Mechanism of Action:
The primary molecular target of memantine is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory.[4][5] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine acts as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[5][6] Its action is voltage-dependent, meaning it preferentially binds to and blocks the channel when it is excessively open, as seen in pathological conditions.[6] This prevents a prolonged influx of Ca2+ ions, mitigating excitotoxicity. Importantly, due to its fast on/off kinetics, memantine does not interfere with the normal physiological activation of NMDA receptors required for learning and memory.[7] This distinguishes it from other NMDA antagonists like ketamine, which have more severe side effects.[4][8]
Comparative NMDA Receptor Antagonist Activity
| Compound | Receptor Subtype | Binding Affinity (Ki, μM) | Functional Assay (IC50, μM) | Key Features |
| Memantine | NMDA | 0.5 - 1.0 | 1.0 - 2.5 (voltage-dependent) | Uncompetitive, open-channel blocker, fast kinetics |
| Ketamine | NMDA | 0.3 - 0.7 | 0.5 - 1.5 | Uncompetitive, open-channel blocker, slower kinetics, psychotomimetic side effects |
Key Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents
Whole-cell patch-clamp electrophysiology is a powerful technique to study the effects of compounds on ion channel function with high temporal and voltage resolution.
Methodology:
-
Cell Preparation: Neurons or HEK293 cells expressing specific NMDA receptor subtypes are cultured on coverslips.
-
Patch-Clamp Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
NMDA Receptor Activation: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and NMDA receptor-mediated currents are evoked by applying glutamate and a co-agonist (e.g., glycine) via a rapid perfusion system.
-
Compound Application: Memantine is applied to the cell at various concentrations, and the resulting inhibition of the NMDA receptor current is measured.
-
Data Analysis: The dose-response curve is generated by plotting the percentage of current inhibition against the drug concentration, and the IC50 value is determined. The voltage dependency of the block can be assessed by measuring inhibition at different holding potentials.
Memantine's Mechanism of Action at the NMDA Receptor
Adamantane Analogs in Other Therapeutic Areas
The versatility of the adamantane scaffold extends beyond antiviral and neuroprotective applications.
-
Antidiabetic Agents: Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[9] The adamantane moiety in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.
-
Anticancer Agents: A growing number of adamantane derivatives are being investigated for their anticancer properties. These compounds target various signaling pathways involved in cancer progression. For example, opaganib inhibits sphingosine kinase (SK), adarotene is an IκB kinase-β inhibitor, and CD437 directly inhibits DNA polymerase α.[10][11] Adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[12]
-
Dermatological Agents: Adapalene, a third-generation topical retinoid, contains an adamantyl group that enhances its lipophilicity and stability.[9]
The diverse mechanisms of action of adamantane analogs underscore the significant potential of this unique chemical scaffold in drug discovery. Further exploration of adamantane chemistry is likely to yield novel therapeutic agents for a wide range of diseases.
References
- 1. brainkart.com [brainkart.com]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Adamantane, 1-thiocyanatomethyl-. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended to be a primary resource for handling this specific chemical compound, fostering a culture of safety and responsibility in the laboratory.
I. Understanding the Hazards
Key considerations for disposal:
-
Toxicity: Organic thiocyanates can be harmful if ingested, inhaled, or absorbed through the skin.
-
Decomposition Products: Under thermal stress or in the presence of acids or strong bases, thiocyanates can decompose to release highly toxic hydrogen cyanide (HCN) gas and hazardous sulfur oxides.
-
Environmental Impact: Improper disposal can lead to environmental contamination.
II. Quantitative Data and Hazard Summary
Due to the absence of specific experimental data for Adamantane, 1-thiocyanatomethyl-, the following table summarizes general hazard information and recommended personal protective equipment (PPE) based on the properties of adamantane derivatives and organic thiocyanates.
| Parameter | Information |
| Chemical Formula | C₁₂H₁₇NS |
| Molecular Weight | 207.34 g/mol [1] |
| Appearance | Likely a solid or oil, based on similar adamantane derivatives. |
| Primary Hazards | Potential for toxicity, release of hydrogen cyanide and sulfur oxides upon decomposition. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a laboratory coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of Adamantane, 1-thiocyanatomethyl-.
Step 1: Waste Identification and Segregation
-
All waste containing Adamantane, 1-thiocyanatomethyl-, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated as hazardous chemical waste.
-
Use a dedicated, clearly labeled, and sealed waste container. The label should include the full chemical name: "Adamantane, 1-thiocyanatomethyl-".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids or bases to prevent the generation of hydrogen cyanide.
Step 2: Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid waste into the designated hazardous waste container. Minimize dust generation.
-
Liquid Waste: If the compound is in a solution, transfer the liquid to a compatible, leak-proof hazardous waste container.
-
Contaminated Labware: Place all contaminated disposable labware directly into the designated solid hazardous waste container.
Step 4: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 5: Final Disposal
-
The final disposal of Adamantane, 1-thiocyanatomethyl- waste must be conducted by a licensed hazardous waste disposal company.
-
The recommended method of disposal is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing to neutralize acidic and toxic decomposition products.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Adamantane, 1-thiocyanatomethyl-.
Caption: Disposal workflow for Adamantane, 1-thiocyanatomethyl-.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of Adamantane, 1-thiocyanatomethyl-. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult with your institution's EHS department for specific guidance and regulations.
References
Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Adamantane, 1-thiocyanatomethyl-. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Understanding the Hazards
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Adamantane, 1-thiocyanatomethyl-.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must be worn with side shields to protect against splashes and dust.[1] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical Resistant Gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Ensure a breakthrough time of >480 minutes.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Particulate Filter Respirator | Necessary when handling the solid form to prevent dust inhalation. A P1 filter (or equivalent) is recommended.[1] |
| Fume Hood | All work with this compound should be conducted in a well-ventilated fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for working with Adamantane, 1-thiocyanatomethyl-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
